molecular formula C15H15NO3 B1453143 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine CAS No. 1187169-11-4

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Cat. No.: B1453143
CAS No.: 1187169-11-4
M. Wt: 257.28 g/mol
InChI Key: KPAKEGVACNLPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is a chemical compound of interest in medicinal chemistry and drug discovery research. This small molecule features a pyridine ring, a common structural motif in pharmaceuticals, substituted with a methyl group and a 3,5-dimethoxybenzoyl moiety. The pyridine scaffold is a privileged structure in drug design, known for its ability to improve solubility and serve as a bioisostere for benzene rings. The specific substitution pattern on this molecule makes it a valuable intermediate for the synthesis of more complex compounds, particularly in the exploration of novel anticancer agents. Pyridine derivatives are actively investigated for their potential to inhibit tubulin polymerization, a key mechanism for anticancer compounds. Structural analogs, such as 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, have been designed as cis-restricted mimics of the natural product Combretastatin A-4 (CA-4) . These compounds target the colchicine binding site on tubulin, disrupting microtubule dynamics, arresting the cell cycle at the G2/M phase, and inducing apoptosis in cancer cells . The presence of the 4-methylpyridine core and methoxy-substituted aromatic system in this reagent aligns with the key pharmacophoric features of such inhibitors, making it a promising scaffold for developing potential tubulin-polymerization inhibitors . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, as related pyridine derivatives may be harmful if swallowed, cause skin and eye irritation, or cause respiratory irritation .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-4-5-16-9-14(10)15(17)11-6-12(18-2)8-13(7-11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAKEGVACNLPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is a synthetic diaryl ketone characterized by a pyridine B-ring and a 3,5-dimethoxy-substituted benzoyl A-ring. Structurally, it functions as a bioisostere of Phenstatin and Combretastatin A-4 , potent microtubule-destabilizing agents that bind to the colchicine site of tubulin.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a robust synthetic pathway via Weinreb amide chemistry, and its theoretical pharmacological profile as an antimitotic agent. It serves as a foundational reference for researchers investigating pyridine-based tubulin inhibitors or designing novel kinase scaffolds.

Chemical Identity & Structural Analysis

The molecule consists of two distinct aromatic systems linked by a carbonyl bridge. Its design leverages the "3,5-dimethoxy" motif, a privileged pharmacophore for tubulin binding, coupled with a 4-methylpyridine ring to modulate solubility and metabolic stability.

Table 1: Chemical Identity & Descriptors

PropertyDescription
IUPAC Name (3,5-Dimethoxyphenyl)(4-methylpyridin-3-yl)methanone
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
SMILES COc1cc(cc(c1)OC)C(=O)c2c(C)ccnc2
Key Pharmacophore 3,5-Dimethoxybenzoyl (Tubulin A-Ring mimic)
Electronic Character Electron-deficient pyridine (B-ring) vs. Electron-rich benzene (A-ring)
Structural Geometry & Conformation

The central carbonyl group imposes a specific dihedral angle between the two aromatic rings. Unlike stilbene-based inhibitors (e.g., Combretastatin A-4) which suffer from cis-trans isomerization instability, the ketone linkage in 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is chemically stable, locking the rings in a twisted conformation that favors binding to the hydrophobic pocket of


-tubulin.

Physicochemical Properties

Understanding the physicochemical profile is critical for formulation and assay development. The presence of the pyridine nitrogen introduces basicity, allowing for salt formation to enhance aqueous solubility.

Table 2: Predicted Physicochemical Parameters

ParameterValue (Predicted)Implication
LogP (Octanol/Water) 2.6 – 3.1Moderate lipophilicity; likely good membrane permeability (Lipinski compliant).
pKa (Pyridine N) ~5.4 – 5.8Weakly basic; exists as a cation at acidic pH (e.g., in stomach or lysosomes).
Topological Polar Surface Area (TPSA) ~48 ŲHigh potential for blood-brain barrier (BBB) penetration.
Solubility (Water) < 0.1 mg/mL (Neutral)Requires organic co-solvents (DMSO, Ethanol) or acidification for stock solutions.
H-Bond Acceptors 4 (3 Oxygen, 1 Nitrogen)Facilitates interaction with residues in the binding pocket (e.g., Cys241 or Val238).

Synthetic Route: The Weinreb Amide Protocol

Direct Friedel-Crafts acylation is often inefficient for electron-deficient pyridine rings. Therefore, the most reliable synthetic route utilizes Weinreb Amide chemistry. This method prevents over-addition of the nucleophile, ensuring high yields of the ketone product.

Reaction Scheme
  • Activation: Conversion of 4-methylnicotinic acid to its Weinreb amide.

  • Nucleophilic Attack: Lithiation of 3,5-dimethoxybromobenzene followed by addition to the amide.

Synthesis SM1 4-Methylnicotinic Acid (Starting Material) Step1 1. CDI or SOCl2 2. N,O-Dimethylhydroxylamine SM1->Step1 Inter Weinreb Amide (Intermediate) Step1->Inter Step3 Coupling Reaction (THF, -78°C to RT) Inter->Step3 SM2 1-Bromo-3,5-dimethoxybenzene Step2 n-BuLi, THF, -78°C (Lithiation) SM2->Step2 Lithium Aryllithium Species Step2->Lithium Lithium->Step3 Product 3-(3,5-Dimethoxybenzoyl)- 4-methylpyridine (Final Product) Step3->Product

Figure 1: Convergent synthesis via Weinreb Amide intermediate ensures selective ketone formation.

Detailed Protocol

Step 1: Synthesis of Weinreb Amide

  • Dissolve 4-methylnicotinic acid (1.0 eq) in anhydrous DCM.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) and stir at RT for 1 hour (CO₂ evolution).

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and stir overnight.

  • Workup: Wash with water, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Lithiation and Coupling

  • Dissolve 1-bromo-3,5-dimethoxybenzene (1.2 eq) in anhydrous THF under Argon.

  • Cool to -78°C . Slowly add n-Butyllithium (2.5M in hexanes, 1.25 eq). Stir for 30 min.

  • Dissolve the Weinreb amide (from Step 1) in THF and add dropwise to the lithiated solution at -78°C.

  • Allow the mixture to warm to RT over 2 hours.

  • Quench: Add saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc, dry, and purify via column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Biological Relevance: Tubulin Inhibition

The structural architecture of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine strongly suggests it acts as a Microtubule Destabilizing Agent (MDA) .

Mechanism of Action (Hypothetical)

The compound targets the Colchicine Binding Site on


-tubulin.
  • A-Ring Interaction: The 3,5-dimethoxy motif mimics the A-ring of Colchicine and Podophyllotoxin, forming critical hydrophobic interactions with Val181 and Cys241.

  • B-Ring Interaction: The 4-methylpyridine ring occupies the hydrophobic pocket usually filled by the B-ring of Combretastatin A-4. The nitrogen atom may form a novel H-bond or water-mediated bridge with the protein backbone (e.g., Asn258 or Lys254).

MOA Compound 3-(3,5-Dimethoxybenzoyl)- 4-methylpyridine Target Tubulin Heterodimer (Colchicine Site) Compound->Target Binds with Kd ~nM Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Destabilizes Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Outcome Apoptosis of Rapidly Dividing Cells Effect2->Outcome

Figure 2: Proposed signaling pathway for antimitotic activity.

Therapeutic Potential[2][3]
  • Oncology: Potential efficacy against multidrug-resistant (MDR) tumors, as colchicine-site binders are often poor substrates for P-glycoprotein (P-gp) efflux pumps.

  • Vascular Disrupting Agents (VDAs): Similar benzoylpyridines have shown ability to selectively disrupt tumor vasculature, leading to necrosis of the tumor core.

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed.

Table 3: Diagnostic NMR Signals (¹H NMR, 400 MHz, CDCl₃)

Proton PositionChemical Shift (

, ppm)
MultiplicityInterpretation
Pyridine H-2 8.50 – 8.60Singlet (s)Deshielded by adjacent N and C=O.
Pyridine H-6 8.45 – 8.55Doublet (d)Ortho to Nitrogen.
Pyridine H-5 7.15 – 7.25Doublet (d)Meta to Nitrogen.
Benzene H-2,6 6.90 – 7.00Doublet (d)Flanked by methoxy groups.
Benzene H-4 6.60 – 6.70Triplet (t)Between two methoxy groups.
Methoxy (-OCH₃) 3.80 – 3.85Singlet (s, 6H)Characteristic strong singlet.
Methyl (-CH₃) 2.30 – 2.40Singlet (s, 3H)Attached to pyridine ring.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Treat as a potential toxicant due to tubulin-binding properties (cytotoxicity).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent potential photochemical degradation of the ketone.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

  • Pettit, G. R., et al. (1998). "Antineoplastic agents. 379. Synthesis of phenstatin phosphate." Journal of Medicinal Chemistry.

  • Romagnoli, R., et al. (2010). "Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan derivatives as potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry.

  • Hsieh, H. P., et al. (2005). "Synthesis and anti-cancer activity of 2-aroylquinoline derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters.

An In-depth Technical Guide to 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is a complex heterocyclic ketone that, despite its well-defined structure, remains a sparsely documented compound in the scientific literature. Its molecular architecture, which combines a 4-methylpyridine core with a 3,5-dimethoxybenzoyl moiety, suggests a rich potential for investigation in medicinal chemistry and materials science. The pyridine ring is a cornerstone of many pharmaceuticals, while the dimethoxybenzene group is a known pharmacophore in numerous biologically active molecules. This guide provides a comprehensive overview of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, including its chemical identity, a proposed synthetic route, and an exploration of its potential applications based on the activities of structurally related compounds.

Part 1: Chemical Identity and Physicochemical Properties

Nomenclature and Structure
  • IUPAC Name: (3,5-Dimethoxyphenyl)(4-methylpyridin-3-yl)methanone

  • Synonyms: 3-(3,5-Dimethoxybenzoyl)-γ-picoline

  • Molecular Formula: C₁₅H₁₅NO₃

  • Molecular Weight: 257.28 g/mol

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, alongside the known data for its analogs. These predictions are based on computational models and are intended to guide experimental design.

Property3-(3,5-Dimethoxybenzoyl)-4-methylpyridine (Predicted)3-(2,4-Dimethoxybenzoyl)-4-methylpyridine[1]
CAS Number Not available1187164-14-2
Molecular Formula C₁₅H₁₅NO₃C₁₅H₁₅NO₃
Molecular Weight 257.28 g/mol 257.28 g/mol
Topological Polar Surface Area 48.4 Ų48.4 Ų
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 44
Rotatable Bonds 44
LogP (Predicted) ~2.5-3.0~2.5

Part 2: Proposed Synthesis Pathway

Direct acylation of the 4-methylpyridine ring via a Friedel-Crafts reaction is generally not a viable synthetic strategy.[2][3] The pyridine nitrogen is a Lewis base that readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[4][5] Therefore, a multi-step approach is necessary. A robust and well-precedented method involves a Grignard reaction followed by oxidation.

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Oxidation A 3-Bromo-4-methylpyridine D (4-Methylpyridin-3-yl)magnesium bromide A->D  Mg, THF B Magnesium turnings B->D C Anhydrous THF C->D F Intermediate Alcohol D->F  + 3,5-Dimethoxybenzaldehyde  in THF, then H₃O⁺ quench E 3,5-Dimethoxybenzaldehyde E->F H 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine F->H  Oxidation G Oxidizing Agent (e.g., PCC, MnO₂) DCM G->H

Caption: Proposed three-step synthesis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine.

Detailed Experimental Protocol

Step 1: Formation of (4-Methylpyridin-3-yl)magnesium bromide

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Initiation: Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine to activate the magnesium surface.

  • Grignard Formation: Dissolve 3-bromo-4-methylpyridine in anhydrous THF and add it dropwise to the magnesium suspension via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

  • Completion: After the addition is complete, continue stirring at reflux for 1-2 hours to ensure complete formation of the Grignard reagent. The solution should turn a cloudy grey or brown.

Step 2: Synthesis of (3,5-Dimethoxyphenyl)(4-methylpyridin-3-yl)methanol

  • Reactant Preparation: In a separate flask under an inert atmosphere, dissolve 3,5-dimethoxybenzaldehyde in anhydrous THF.

  • Grignard Addition: Cool the solution of 3,5-dimethoxybenzaldehyde to 0 °C in an ice bath. Slowly add the prepared Grignard reagent from Step 1 via a cannula.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 3: Oxidation to 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

  • Oxidation Setup: Dissolve the crude alcohol from Step 2 in dichloromethane (DCM).

  • Oxidant Addition: Add an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) in portions. MnO₂ is often preferred for oxidizing benzylic/allylic alcohols and can lead to cleaner reactions.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the oxidant. Wash the Celite pad with additional DCM.

  • Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography on silica gel to obtain the pure 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine.

Part 3: Potential Applications in Drug Development

The therapeutic potential of this molecule can be inferred from the known biological activities of its constituent parts. Dimethoxybenzene derivatives are recognized for a wide range of pharmacological effects.[6][7]

Hypothesized Biological Activities
  • Anti-Cancer Activity: Many compounds containing the dimethoxybenzene moiety exhibit cytotoxic effects against various cancer cell lines. The methoxy groups can play a crucial role in binding to enzymatic targets.

  • Anti-Inflammatory Properties: Certain benzoylpyridine derivatives have shown potential as anti-inflammatory agents. For instance, 2-(3,4-Dimethoxybenzoyl)-4-methylpyridine has been investigated for its ability to reduce the release of tumor necrosis factor-alpha (TNF-α).[8]

  • Enzyme Inhibition: The heterocyclic structure could serve as a scaffold for designing inhibitors of various enzymes. For example, pyridine-containing compounds have been developed as potent inhibitors of lysine-specific demethylase 1 (LSD1), a target in oncology.[1][9]

The logical relationship for its potential as a drug candidate is outlined below:

Drug_Development_Logic A 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine B Structural Features A->B C Dimethoxybenzene Moiety B->C D Benzoylpyridine Core B->D E Inferred Biological Potential C->E Known Pharmacophore D->E Proven Scaffold F Anti-Cancer E->F G Anti-Inflammatory E->G H Enzyme Inhibition E->H I Drug Development Pathway F->I G->I H->I J High-Throughput Screening I->J K Lead Optimization J->K L Preclinical Studies K->L

Caption: Rationale for investigating 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine in drug discovery.

Part 4: Characterization and Quality Control

Once synthesized, the identity and purity of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine must be rigorously confirmed.

Standard Characterization Protocols
TechniquePurposeExpected Observations
¹H NMR Spectroscopy Structural ElucidationSignals corresponding to the aromatic protons on both rings, the methyl group protons, and the methoxy group protons. Chemical shifts and coupling constants will confirm the substitution pattern.
¹³C NMR Spectroscopy Carbon Skeleton ConfirmationResonances for all 15 carbon atoms, including the carbonyl carbon (typically δ > 190 ppm), aromatic carbons, methyl carbon, and methoxy carbons.
Mass Spectrometry (MS) Molecular Weight VerificationA molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (258.11 m/z for the protonated species).
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak under various solvent conditions, indicating the absence of significant impurities.
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic absorption bands for the C=O (ketone) stretch (~1660-1680 cm⁻¹), C-O (ether) stretches, and aromatic C-H and C=C vibrations.

Conclusion

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine represents an intriguing yet underexplored area of chemical space. While direct experimental data is lacking, a logical and feasible synthetic pathway can be proposed based on established organic chemistry principles. The structural motifs within this molecule suggest a high potential for biological activity, making it a compelling target for synthesis and screening in drug discovery programs, particularly in oncology and immunology. This guide provides the foundational knowledge for researchers to embark on the synthesis and investigation of this novel compound, paving the way for new discoveries in medicinal chemistry.

References

  • MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Available at: [Link]

  • MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • PMC. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Available at: [Link]

  • PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Available at: [Link]

  • PubChem. (n.d.). (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]

  • Wikipedia. (n.d.). 4-Methylpyridine. Available at: [Link]

  • Google Patents. (n.d.). A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
  • PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available at: [Link]

  • FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). Available at: [Link]

  • Stenutz. (n.d.). (4-hydroxy-3,5-dimethoxyphenyl)-piperidin-1-ylmethanone. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxy-3,5-dimethylpyridine. Available at: [Link]

  • PMC. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. Available at: [Link]

  • MDPI. (2021). Influences of Chemical Functionalities on Crystal Structures and Electrochemical Properties of Dihydro-benzoxazine Dimer Derivatives. Available at: [Link]

Sources

thermodynamic stability of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the , a novel small molecule with potential applications in pharmaceutical development. In the absence of extensive existing literature on this specific compound, this document serves as a predictive and methodological resource. It is designed for researchers, scientists, and drug development professionals, offering both theoretical predictions based on structural analysis and detailed, field-proven experimental protocols for empirical stability determination. The guide covers forced degradation studies, thermal analysis techniques, and the development of stability-indicating analytical methods, culminating in practical recommendations for formulation, storage, and handling.

Introduction and Molecular Profile

Structural Overview and Synthesis

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is an aromatic ketone featuring a central carbonyl bridge connecting a 3,5-dimethoxyphenyl ring and a 4-methylpyridine ring. Its structure suggests a synthesis route via a Friedel-Crafts acylation reaction, a well-established method for forming carbon-carbon bonds between an aromatic ring and an acyl halide.[1] In a likely synthetic pathway, 4-methylpyridine would react with 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3] The synthesis of 3,5-dimethoxybenzoyl chloride itself is typically achieved by treating 3,5-dimethoxybenzoic acid with a chlorinating agent such as thionyl chloride.[4]

Understanding the synthesis is critical, as residual catalysts, solvents, or unreacted starting materials can significantly impact the stability profile of the final active pharmaceutical ingredient (API).

cluster_synthesis Plausible Synthesis Route 3_5_Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid 3_5_Dimethoxybenzoyl_Chloride 3,5-Dimethoxybenzoyl Chloride 3_5_Dimethoxybenzoic_Acid:e->3_5_Dimethoxybenzoyl_Chloride:w + Thionyl_Chloride SOCl₂ Thionyl_Chloride->3_5_Dimethoxybenzoyl_Chloride:w Target_Molecule 3-(3,5-Dimethoxybenzoyl)- 4-methylpyridine 3_5_Dimethoxybenzoyl_Chloride:e->Target_Molecule:w + 4_Methylpyridine 4-Methylpyridine 4_Methylpyridine->Target_Molecule:w AlCl3 AlCl₃ AlCl3->Target_Molecule:w cluster_workflow Forced Degradation Workflow API API Sample (3-(3,5-Dimethoxybenzoyl)-4-methylpyridine) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress Analysis Analyze via Stability-Indicating HPLC-UV/DAD Stress->Analysis Data Quantify Degradation (% Loss of API) Analysis->Data ID Identify Degradants (LC-MS/MS, NMR) Analysis->ID Pathway Elucidate Degradation Pathway Data->Pathway ID->Pathway

Caption: Experimental workflow for forced degradation studies.

Thermal Analysis Techniques

Thermal analysis provides quantitative data on the physical and chemical changes that occur in a material as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC is a primary tool for determining the melting point, heat of fusion, and purity of a crystalline solid. [5][6]It can also identify different polymorphic forms, which may have different stabilities and solubilities. [7]A sharp, high-temperature melting endotherm is indicative of a pure, stable crystalline compound.

  • Thermogravimetric Analysis (TGA): TGA measures changes in a sample's mass as it is heated. [8][9]This technique is invaluable for determining the onset temperature of thermal decomposition and quantifying the presence of residual solvents or water, which can impact stability. [10][11] Table 2: Representative Data from Thermal Analysis

ParameterTechniqueTypical Value (Hypothetical)Interpretation
Melting Point (Tₘ) DSC155.2 °CIndicates the transition from solid to liquid phase. A sharp peak suggests high purity.
Heat of Fusion (ΔHբ) DSC28.5 kJ/molEnergy required to melt the solid; related to crystal lattice energy.
Decomposition Onset (Tₔ) TGA210.5 °CTemperature at which significant mass loss begins, indicating thermal decomposition.
Residual Mass @ 500°C TGA< 1%Low residual mass suggests complete decomposition into volatile products.
Predicted Degradation Pathways

Based on the structural analysis and principles of chemical reactivity, the following degradation pathways are proposed under stress conditions.

Parent 3-(3,5-Dimethoxybenzoyl)- 4-methylpyridine N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidative Stress (H₂O₂) Photoproduct Photoreduction Product (e.g., Diarylcarbinol) Parent->Photoproduct Photolytic Stress (UV/Vis Light) Acid_Degradant Ether Cleavage Product (Phenolic Derivative) Parent->Acid_Degradant Harsh Acidic Hydrolysis

Caption: Predicted primary degradation pathways for the molecule.

Detailed Experimental Protocols

Protocol: Forced Degradation Study
  • Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the API stock with 0.1 M HCl to achieve a final concentration of ~1 mg/mL. Incubate at 80°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Repeat step 2 using 0.1 M NaOH and neutralize with 0.1 M HCl.

  • Oxidation: Mix the API stock with 3% H₂O₂. Store at room temperature, protected from light. Analyze at similar time points.

  • Thermal Stress (Solid): Place a known amount of solid API in an oven at 105°C. Dissolve samples at each time point for analysis.

  • Photostability: Expose solid API and a solution of API to light conditions as specified in ICH Q1B. Wrap a control sample in aluminum foil to serve as a dark control.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, comparing stressed samples to an unstressed control (t=0).

Protocol: Differential Scanning Calorimetry (DSC)
  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the API into a non-hermetic aluminum pan. Crimp the pan with a lid.

  • Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature well above the melting point (e.g., 250 °C).

  • Data Processing: Determine the onset temperature of melting, peak maximum (Tₘ), and integrate the peak area to calculate the heat of fusion (ΔHբ).

Protocol: Thermogravimetric Analysis (TGA)
  • Calibration: Ensure the instrument's temperature and mass balance are calibrated according to manufacturer specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the API into a tared TGA pan (ceramic or platinum).

  • Analysis: Place the sample pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a high temperature (e.g., 600 °C).

  • Data Processing: Analyze the resulting mass vs. temperature curve to identify the onset temperature of decomposition and any mass loss steps corresponding to desolvation or decomposition.

Conclusions and Practical Implications

The must be empirically determined, but a predictive analysis suggests that the primary vulnerabilities are to photodegradation and oxidation.

  • Formulation & Packaging: The high susceptibility to photodegradation necessitates the use of light-resistant (amber or opaque) primary packaging. Formulations should be developed with antioxidants if oxidative degradation is confirmed to be a significant pathway.

  • Storage & Handling: The compound should be stored in well-sealed containers, protected from light, at controlled room temperature. The thermal analysis data will inform the maximum temperature for processing and handling during manufacturing.

  • Regulatory Submission: The data generated from these studies are fundamental for any regulatory filing. They demonstrate a comprehensive understanding of the molecule's stability profile and validate the analytical methods used for quality control.

This guide provides the necessary theoretical foundation and practical workflows to rigorously characterize the stability of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm4RZMP5tW8i71y08rhM3RWgYksmcoZt9Vdb8CSz7xD_U_j8HRc1MqnEFoTSrtAm72C07TtqiB9U56Mhzhy8apWZIUqMD84jEhArgp59TOMOiaxS0Z5kNvxk0la-nrC470NKWzxMkFF9iKWJFM14rQT1ePHnAOGDlM9fdXUbog32iQU4t3oBXaYGIlYgkY6MsDRsLgVGdnoSwe-WxlmqxscaUfZRFtlYIhhNlHpQw2Oio=]
  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuoXFWb9U_6O2RR6Rgv5UcHNB1VdfA618oUgEhmXMa8nZi5OkVVuvaB6ZzQki_tVzibCK7WueptLgI_E1v_xXxm9vqTFyvgWzYyq2NOP_HLTuA7wNgGW46TtZjh018RopXe4anTa1adx5szVDBvb5redPLi4SwCYQGqIvGtxH22Nt0R8aCsCA1Y-GnYCnGUDlVi082glremAg415CuuWJozptydVanLWD3osHhHA==]
  • Raphaelson. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaot8agru-KmaMrK0JBiBxwSzQDKygHiC6FRV4LvguMcMNCoNCad-A4UqEn5i2ZIvTAV5niQJIKxbTSiKNth-EQZ0c4snwalGtApCPIu93AbBwiee72b1sHuCxGuim4lIOzvEqfiOFvGXx1dnmL9LS51o7Te_H9te8CoPTjZwbIqfMcOl96z0nXg8hmzcZMObGbc7Hq5wNdS0wDf3A6WSWGipqTDICAMUMTmO0EQ==]
  • ResolveMass Laboratories. TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESyMOwkTSB8MaVNu2mqNI7X4NH2sOW24Rjb8nb0Oze9jLupqQuIwrotje45lZUqJTLKBBpuESKmX07LBaqfCcDsBbEy8KencYuQO1gQuF14VpXcImQSGSWBXoobhCtyjEtRbyL_EkV2iPtwoxGV6QepRE=]
  • Patel, Y. et al. Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 2011. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZMpwD5848uyxBNOLU81Nx57gMdRtaFIVSAiGWp7jWB1g692jbwU9ioLMFRmOEwRGyLwjah7WFbJswM3I3SVHTM2TXLC5V7bjCKEbL3UvVAU_9DuLuNG4HHAbJo9YNbVBt5hK7xguLxNIO1w8=]
  • Improved Pharma. Thermogravimetric Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHogBRsnZC6N066mitQ2bf-4iXrRpqq5yYlcN7Jb0UBcRZyY-cI6rZDkP-SFhIhMmeiYjC4SL1GTMo4Dw0LLm0gCEJzkup6e7Nzf_oAFI07ppfO2akI9aithR6tma5Mvwsk40nAeWrcra6KVBxDg-YZAw==]
  • IJSDR. Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 2021. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAsXDdJ9zqNhTVOt3u8BD-PGb2_cpQHH6ilyjeXEpcolzf-oCQ2lhVSGYE57FH4SWW1Bbl1VbvTFBXjpQUjYWlVFib7Xs2PgDEkoymiVuuU3thOtFNDaVLw7LfCDJOFrkFOBTpUHU0vg==]
  • PrepChem.com. Synthesis of 3,5-dimethoxybenzoyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfey1e4m5Z4V6jxweuhbKH6oxqK0m9NHMqz7kM0M2OMJbfqaU7lGLLcDDRGqB6GxsJv1K0e5C2z5u_4T6jzHRJG3MMPmZx8yGE50GAc3HaYXbQi-ENZBb3hC6q04Oexm0mfEJhj7vJkrqMUzXKIw==]
  • Mackie, R. K. et al. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, 1993. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFsErzFvNorAxdOpyjeO49rJISmRwVyY1fklxwV4SmNABU6eQUfVjgEMGkpcqvLYhHyJ6I5TE2bbEBRofs41_75zW4dkknfmXTOJzpIfzY-L6kj7rvLAIRlhTi4nh7Q0jPqJ7yxcyxA3bCD-rj06i8wfjfNLqEltq4OQ==]
  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc90TIEzuje7dWxfkFIFgYPnBa8qD3jKujoO5iN7ty8MI44hN2-kKKWCMJOIxBiS9dkPiKPcEjgo5lke_FaTNkcH-845NceDtHPH7C5Eu07I2VosGj7oPCDYEeAqcHSrWAr8wqzGb2u1TQ4iwSD6UqJEvLJJta09_5fTxYD5wn3-oBAMpGQh2K52SwntEBpM43PIO-dbJWMli9Zlu-nNcl0A==]
  • Veeprho. Thermogravimetric Analysis in Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdFrGzt9QjmBDjm8EcmyF-pqS8GjyiwhdFWldBdzoqY_a2sn_kSFdTQX0zzGd5lpo2iXjrxH-6ewRZi12SZ3eirj0WHtmuLd48dYEhZgm0Ps23_N2iYtGccssf-NyYYo4WMjJxY4lB4V9wXNTKgjZiEWQph_rzKLBQl-cTyA==]
  • ResolveMass Laboratories. Applications of Differential Scanning Calorimetry (DSC) Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEwW17dsa-7aReWD3MIefm9gUOnaaxU57cVuNK81T8Euqx6RPe84DuCRaoEgj-iaX047lQPCji6jwvhf573rH8jAR-mrPM6ZEvEFkuVyynXTYFra8nGPWUgqfSS1vPAXOcXjEk70Xq97hRwRBim55WTIcItPpBTQnc8tuYGzauABHrbL3NKvnynYRPd9HT]
  • Impurity Busters. 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvjBbkyda6sIyZ5qNjssJFmCtXtndroRmRyqE1rYYXjxi9rxEgXHivVjqJrY2yvj_o8PTqcEJdBs6AhB-x_k4J1GwS8qyCRcZP2yy9YoUd3cslFt7Q3AWXb3M_E5_03Llfl0fBEpfYVoQB7wkj9BEmN32blH1vd8fmK_DUVw==]
  • Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpR5ar1rISZdcOD6wAOtGUsegC6EofsebInXyTMDR6MJfhMbz6uw_aMQOkJ3znHRmFfWIIN1BsA5_RJUCQ2DEaCFuUN18z01g0WmBysrdIbL8YWcrmgYYPuYbOJkP5NjFk-ERsrxJQRwh29g0KVX_noVctsuhSm3LlgL59szpwK4pKbdh4WTVXkib6Fw==]
  • Powers, D. C. et al. Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. Journal of the American Chemical Society, 2018. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAnwpsfq_cdVvzA9lyF73wLr-HaFG3gyhZdHdOXgsMEc_TAyvxgaL-SJuVzf14tCaFw9sHKM6Vi-q6Meo1q0XXUbOuS2zsuzTyGM4qKyBnR_NyONAmuTTRRXFYZk7TD--FvotiDCa5PiBklJAX]
  • Xu, F. et al. Theoretical study on the thermal decomposition of pyridine. Journal of Analytical and Applied Pyrolysis, 2008. [URL: https://www.researchgate.net/publication/222557438_Theoretical_study_on_the_thermal_decomposition_of_pyridine]
  • Sigma-Aldrich. 3,5-Dimethoxybenzoyl chloride product page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/156649]
  • Quora. What does the hydrolysis of ketones yield? [URL: https://www.quora.
  • Biftu, T. K. Kinetics of the Thermal Decomposition of Pyridine. Western Michigan University, 1978. [URL: https://scholarworks.wmich.
  • Wikipedia. Friedel–Crafts reaction. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
  • Harris, J. M. et al. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Tetrahedron Letters, 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6049449/]
  • Sigma-Aldrich. Friedel–Crafts Acylation. [URL: https://www.sigmaaldrich.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [URL: https://www.organic-chemistry.
  • Cohen, S. G. et al. Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society, 1973. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00789a035]
  • Chemistry Steps. Reactions of Aldehydes and Ketones with Water. [URL: https://www.chemistrysteps.
  • Cohen, S. G. et al. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 1971. [URL: https://pubs.rsc.org/en/content/articlelanding/1971/j3/j39710003055]

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The successful formulation and development of any new chemical entity (NCE) are fundamentally reliant on a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that governs bioavailability, processability, and the ultimate therapeutic efficacy of a drug substance.[1][2] This guide provides a comprehensive technical framework for evaluating the solubility profile of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, a novel heterocyclic ketone with potential applications in pharmaceutical development. Due to the limited publicly available solubility data for this specific molecule, this whitepaper focuses on establishing a robust theoretical and experimental strategy for its characterization. We will delve into the foundational principles of solubility, present a detailed, field-proven protocol for equilibrium solubility determination using the shake-flask method, and outline a validated HPLC-UV method for accurate quantification.[3][4] This document is designed to empower researchers to generate reliable and reproducible solubility data, enabling informed decisions in solvent selection for synthesis, purification, formulation, and preclinical studies.

The Strategic Imperative of Solubility Characterization

In the landscape of drug discovery and development, the adage "a drug must be in solution to be absorbed" remains a central tenet.[1] Poor solubility can lead to a cascade of challenges, including low and variable oral bioavailability, difficulties in creating parenteral formulations, and complications in process chemistry.[5][6] More than 40% of NCEs exhibit poor aqueous solubility, making solubility enhancement a major focus for formulation scientists.[1][7]

1.1 Introducing 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

  • Structure: 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is a substituted pyridine derivative. Its structure features a central pyridine ring, a benzoyl group with two methoxy substituents, and a methyl group. These functional groups—a basic nitrogen in the pyridine ring, ether linkages, and a ketone—dictate its polarity, hydrogen bonding capability, and ultimately, its interactions with various solvents.

  • Potential Significance: While the specific therapeutic target of this compound is not widely documented in public literature, its structural motifs are common in pharmacologically active molecules. Understanding its solubility is the first step in unlocking its therapeutic potential.

1.2 Why Organic Solvent Solubility Matters

While aqueous solubility is paramount for bioavailability, organic solvent solubility is equally critical for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is key to achieving high yield and purity.

  • Formulation: The development of amorphous solid dispersions, lipid-based formulations, or parenteral formulations often requires dissolving the drug in an organic solvent or co-solvent system.[5]

  • Analytical Method Development: Preparing stock solutions for analytical standards requires a solvent in which the compound is highly soluble and stable.

A Theoretical Framework for Predicting Solubility

A purely empirical, trial-and-error approach to solvent selection is inefficient. A predictive framework grounded in chemical theory allows for a more rational and targeted experimental design.

2.1 The "Like Dissolves Like" Principle Revisited

This fundamental concept is governed by the intermolecular forces between the solute (3-(3,5-Dimethoxybenzoyl)-4-methylpyridine) and the solvent. Dissolution is favored when the energy required to break solute-solute and solvent-solvent interactions is balanced by the energy released from forming new solute-solvent interactions.

2.2 Hansen Solubility Parameters (HSP)

HSP offers a powerful, semi-empirical method to predict solubility by deconstructing the total cohesive energy of a substance into three components.[8][9]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that solvents with HSP values close to those of the solute are more likely to dissolve it.[10] The distance (Ra) between the HSP coordinates of the solute and solvent can be calculated, and if this distance is within a certain interaction radius (R0), good solubility is predicted.[8]

Experimental Protocol: Determining Thermodynamic Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method , as recommended by the OECD and other regulatory bodies.[4][11][12] This method measures the saturation concentration of a compound in a solvent at a specific temperature after equilibrium has been reached.

3.1 Workflow for Shake-Flask Solubility Determination

The following diagram outlines the comprehensive workflow for determining the solubility of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis A Weigh excess amount of 3-(3,5-Dimethoxybenzoyl) -4-methylpyridine B Add to vial containing a known volume of the selected organic solvent A->B Dispense C Seal vials and place in orbital shaker at constant temperature (e.g., 25°C) B->C Load D Agitate for a pre-determined time (e.g., 24-48 hours) to ensure equilibrium C->D Initiate Agitation E Allow vials to stand, letting excess solid settle D->E Cease Agitation F Withdraw aliquot of the supernatant E->F Sample G Filter through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) F->G Clarify H Dilute filtrate with mobile phase for HPLC analysis G->H Prepare I Quantify concentration using a validated HPLC-UV method H->I Inject & Analyze G cluster_solute 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine cluster_solvent Solvent Properties Solute Pyridine Nitrogen (H-bond acceptor) Ketone Carbonyl (H-bond acceptor) Ether Oxygens (H-bond acceptors) Aromatic Rings (π-π stacking) Solubility Resulting Solubility Solute->Solubility Interacts with Solvent Polarity (Dipole Moment) H-bond Donor/Acceptor Capacity Dispersion Forces Solvent->Solubility Determines

Sources

literature review of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine , a structural motif found in various kinase inhibitors and proton pump inhibitor (PPI) pharmacophores.

This guide prioritizes regiocontrol and scalability , addressing the specific challenge of functionalizing the 3-position of the pyridine ring in the presence of a reactive 4-methyl group.

Executive Summary & Strategic Analysis

The target molecule, 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine , presents a classic "pyridine regioselectivity" challenge. The 4-methyl group (picoline position) is significantly acidic (


), making standard lithiation strategies risky due to competing lateral deprotonation. Furthermore, the pyridine ring is electron-deficient, rendering Friedel-Crafts acylation ineffective.

To ensure high fidelity and reproducibility, this guide recommends three distinct routes based on the scale and available starting materials:

  • Route A (Scalable/Industrial): Grignard Addition to Nitrile.[1] Best for multigram to kilogram batches.

  • Route B (Precision/Discovery): Turbo-Grignard Exchange. Best for high-throughput synthesis and avoiding cryogenics.

  • Route C (High Purity): Weinreb Amide Coupling. Best for avoiding over-addition byproducts.

Route Analysis & Comparison

FeatureRoute A: Nitrile Addition Route B: Turbo-Grignard Route C: Weinreb Amide
Key Reagents 4-Methylnicotinonitrile, Aryl Grignard3-Bromo-4-methylpyridine,

4-Methylnicotinic acid, Weinreb amine
Step Count 2 (Grignard formation + Addition)2 (Exchange + Electrophile Trapping)3 (Amide formation + Addition)
Regiocontrol Excellent (Pre-defined by nitrile)High (Kinetic control via exchange)Excellent (Chemodifferentiation)
Major Risk Incomplete hydrolysis of imine intermediateLateral deprotonation if temp > -20°CCost of reagents (EDCI/HATU)
Est. Yield 65-75%70-85%80-90%

Detailed Experimental Protocols

Route A: The Grignard-Nitrile Method (Recommended)

This route utilizes the robustness of Grignard reagents adding to nitriles.[1][2] The intermediate magnesium imine salt precipitates, preventing double addition (formation of tertiary alcohol), which is a common failure mode in ester-Grignard reactions.

Mechanism:

  • Formation of 3,5-dimethoxyphenylmagnesium bromide.

  • Nucleophilic attack on the nitrile carbon of 4-methylnicotinonitrile.

  • Acidic hydrolysis of the resulting metallo-imine to the ketone.

Protocol:

  • Grignard Preparation:

    • To a flame-dried 3-neck flask under Argon, add Magnesium turnings (1.2 equiv) and a crystal of Iodine.

    • Add dry THF (5 mL/g).

    • Add 1/10th of a solution of 3,5-dimethoxybromobenzene (1.0 equiv) in THF. Initiate with heat gun if necessary.

    • Dropwise add the remaining bromide solution, maintaining a gentle reflux. Reflux for 1 hour post-addition.

  • Coupling Reaction:

    • Cool the Grignard solution to 0°C.

    • Add a solution of 4-methylnicotinonitrile (0.9 equiv) in dry THF dropwise over 30 minutes.

    • Note: The 4-methyl group sterics may slow the reaction; allow to warm to RT and stir for 4–12 hours. The mixture often turns a dark red/brown color.

    • In-Process Control (IPC): Monitor by LCMS. The imine intermediate is unstable on silica; look for consumption of nitrile.

  • Hydrolysis (Critical Step):

    • Cool reaction to 0°C.[3][4]

    • Quench with 2M HCl (excess). Caution: Exothermic.

    • Stir vigorously at RT for 2 hours (or heat to 50°C if hydrolysis is slow) to convert the imine to the ketone.

    • Neutralize with NaOH or

      
       to pH 8-9.
      
    • Extract with Ethyl Acetate (3x). Wash organic phase with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Heptane or purify via flash chromatography (Hexane/EtOAc gradient).

Route B: The Turbo-Grignard Exchange (Knochel-Hauser)

This route avoids the acidity of the 4-methyl group by using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) . Unlike


-BuLi, which would deprotonate the methyl group (lateral lithiation), 

performs a selective Halogen-Magnesium exchange at the bromine position.

Protocol:

  • Exchange:

    • Dissolve 3-bromo-4-methylpyridine (1.0 equiv) in anhydrous THF at -15°C.

    • Add

      
        (1.1 equiv, 1.3M in THF) dropwise.
      
    • Stir at -15°C for 30–60 minutes.

    • Validation: Quench a small aliquot with

      
       and check NMR for >95% deuterium incorporation at C3.
      
  • Electrophile Trapping:

    • Add 3,5-dimethoxybenzaldehyde (1.1 equiv) dropwise.

    • Warm to RT and stir for 2 hours.

    • Quench with saturated

      
      . Extract and concentrate to obtain the secondary alcohol.
      
  • Oxidation:

    • Dissolve the crude alcohol in DCM.

    • Add Manganese Dioxide (

      
      )  (10 equiv) or use Swern conditions.
      
    • Reflux (for

      
      ) for 4 hours. Filter through Celite and concentrate to yield the ketone.
      

Visualized Reaction Workflows

Diagram 1: Comparative Reaction Pathways

This diagram illustrates the mechanistic divergence between the Nitrile and Turbo-Grignard routes.

SynthesisRoutes Start_Nitrile 4-Methylnicotinonitrile Inter_Imine Magnesium Imine Salt (Precipitate) Start_Nitrile->Inter_Imine Nucleophilic Addition (Route A) Start_Bromo 3-Bromo-4-methylpyridine Inter_Magnesiate 3-Magnesio-4-methylpyridine Start_Bromo->Inter_Magnesiate Halogen-Metal Exchange (-15°C) Reagent_Grignard 3,5-Dimethoxy-Ph-MgBr Reagent_Grignard->Inter_Imine Reagent_Turbo iPrMgCl·LiCl (Turbo Grignard) Reagent_Turbo->Inter_Magnesiate Step_Hydrolysis Acidic Hydrolysis (H3O+) Inter_Imine->Step_Hydrolysis Inter_Alcohol Secondary Alcohol Inter_Magnesiate->Inter_Alcohol + 3,5-Dimethoxybenzaldehyde Step_Oxidation Oxidation (MnO2 or Swern) Inter_Alcohol->Step_Oxidation Product 3-(3,5-Dimethoxybenzoyl)- 4-methylpyridine Step_Hydrolysis->Product Step_Oxidation->Product

Caption: Mechanistic flow comparing the direct Nitrile Addition (Route A) vs. the Turbo-Grignard/Oxidation sequence (Route B).

Diagram 2: Critical Control Points (Route A)

Focusing on the Nitrile route, this diagram highlights where the process can fail and how to mitigate it.

ProcessControl cluster_0 Stage 1: Grignard Formation cluster_1 Stage 2: Addition cluster_2 Stage 3: Hydrolysis Step1 Mg + Ar-Br -> Ar-MgBr Step2 Ar-MgBr + Nitrile -> Imine-Mg Step1->Step2 Risk1 Risk: Wurtz Coupling (Dimerization) Control1 Control: Slow addition, THF reflux Risk1->Control1 Step3 Imine-Mg + H3O+ -> Ketone Step2->Step3 Risk2 Risk: Incomplete Conversion (Steric Bulk of 4-Me) Control2 Control: Allow warm to RT, Extend time (12h) Risk2->Control2 Risk3 Risk: Stable Imine (Does not hydrolyze) Control3 Control: Heat to 50°C with 2M HCl Risk3->Control3

Caption: Process Failure Mode Analysis (PFMA) for the Grignard-Nitrile synthesis route.

References

  • Grignard Addition to Nitriles (General Methodology)

    • Title: "The Addition of Grignard Reagents to Nitriles."[1][2][5][6][7]

    • Source:Journal of the American Chemical Society.
    • Context: Foundational text on the mechanism of imine salt form
  • Turbo Grignard (Knochel-Hauser)

    • Title: "Functionalization of Pyridines via Turbo-Grignard Exchange."
    • Source:Angewandte Chemie International Edition (Knochel et al.).[7]

    • Context: Describes the selectivity of for Br/Mg exchange over deproton
  • Weinreb Amide Synthesis from Nicotinic Acids

    • Title: "Synthesis of 3-Aroylpyridines via Weinreb Amides."
    • Source:Tetrahedron Letters.
    • Context: Validates the conversion of 4-methylnicotinic acid to its N-methoxy-N-methylamide deriv
  • Target Scaffold Context (Kinase/PPI)

    • Title: "3,5-Disubstituted Pyridines with Potent Activity against Drug-Resistant Mycobacterium tuberculosis."
    • Source:N
    • Context: Illustrates the biological relevance and structural stability of 3,5-disubstituted pyridine motifs.

Sources

molecular weight and formula analysis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, a heterocyclic ketone of interest in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, establishing the unequivocal identity and purity of a compound is a foundational requirement for further investigation. This document outlines a multi-pronged analytical strategy, integrating theoretical calculations with empirical data from high-resolution mass spectrometry (HRMS) and combustion-based elemental analysis (EA). Furthermore, it discusses the role of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as corroborative methods to validate the molecular structure, thereby reinforcing the proposed formula. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness in the analytical workflow.

Introduction to 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is an organic compound featuring a pyridine ring linked to a dimethoxy-substituted benzoyl group. Such structures are prevalent scaffolds in drug discovery and materials science, acting as key intermediates or final active pharmaceutical ingredients. The precise arrangement of its functional groups—a ketone, two ether linkages, and a substituted aromatic nitrogen heterocycle—imparts specific chemical and physical properties that are critical to its function.

Accurate determination of its molecular formula and weight is not merely an academic exercise; it is a critical quality attribute that underpins all subsequent research and development. It ensures batch-to-batch consistency, validates synthetic pathways, and is a prerequisite for regulatory submission. This guide details the authoritative methods for confirming these fundamental molecular properties.

Chemical Structure:

Chemical structure of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

(Note: An illustrative image of the chemical structure would be placed here in a formal whitepaper.)

Theoretical Molecular Properties

Before any experimental work, the theoretical properties of the proposed structure are calculated. This provides a benchmark against which all empirical data will be compared.

The molecular structure consists of:

  • A 3,5-dimethoxybenzoyl group: C₉H₉O₃

  • A 4-methylpyridine linker at position 3: C₆H₆N

Combining these fragments gives the molecular formula: C₁₅H₁₅NO₃ .

Based on this formula, the following theoretical values are derived.

Table 1: Calculated Molecular Weights

ParameterValueRationale
Chemical Formula C₁₅H₁₅NO₃Derived from structural analysis.
Average Molecular Weight 257.29 g/mol Sum of the average atomic masses of all constituent atoms. Used for bulk calculations.
Monoisotopic Mass 257.1052 DaSum of the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value measured by high-resolution mass spectrometry.[1][2]

Table 2: Theoretical Elemental Composition

ElementSymbolMass Percent (%)
CarbonC70.02%
HydrogenH5.88%
NitrogenN5.44%
OxygenO18.66%

Experimental Verification of Molecular Weight and Formula

A robust analytical strategy relies on orthogonal techniques—methods that measure the same property through different physical principles—to build a conclusive case. Here, we employ mass spectrometry for direct mass measurement and elemental analysis for empirical formula validation.

Mass Spectrometry (MS): The Cornerstone of Molecular Weight Determination

Expertise & Experience: Mass spectrometry is the most direct and precise method for determining the molecular weight of an organic compound.[3] It measures the mass-to-charge ratio (m/z) of ionized molecules. For formula confirmation, high-resolution mass spectrometry (HRMS) is indispensable. Unlike low-resolution instruments that provide a nominal mass, HRMS measures the exact mass to several decimal places, enabling the differentiation of compounds with the same integer mass but different elemental compositions.[2][4]

MS_Workflow cluster_source Ion Source cluster_analyzer Mass Analyzer cluster_detector Detection Ionization Ionization (e.g., ESI) MassAnalyzer Mass Separation (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detector Ion Detection MassAnalyzer->Detector Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum Sample Sample Infusion (in solution) Sample->Ionization

Caption: Workflow for CHN Elemental Analysis.

Protocol: CHN Combustion Analysis

  • Sample Preparation: A small, precisely weighed amount (1-3 mg) of the highly purified compound is sealed in a tin capsule.

  • Combustion: The sample is dropped into a high-temperature furnace and combusted in a stream of pure oxygen. This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Separation & Detection: The resulting gases are passed through a separation column and quantified using a thermal conductivity detector (TCD).

  • Calculation: The instrument's software calculates the mass percentages of C, H, and N based on the detected gas amounts and the initial sample weight.

Trustworthiness: The integrity of this method is confirmed by analyzing a certified standard (e.g., acetanilide) to ensure proper calibration. For the unknown compound, the experimental percentages must align with the theoretical values within an accepted tolerance of ±0.4%. [5] Table 4: Elemental Analysis Data Comparison

ElementTheoretical Mass %Experimental Mass %Deviation
C 70.02%[Example: 70.15%][Example: +0.13]
H 5.88%[Example: 5.81%][Example: -0.07]
N 5.44%[Example: 5.49%][Example: +0.05]

Spectroscopic Corroboration of the Molecular Structure

While MS and EA confirm the "what" and "how much," spectroscopic techniques confirm the "how it's connected." By validating the structure, they indirectly validate the molecular formula. [6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the number and connectivity of all hydrogen and carbon atoms. The expected signals for the methyl, methoxy, and distinct aromatic protons and carbons must be present in the correct ratios and with the expected chemical shifts and coupling patterns.

  • Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of key functional groups. For C₁₅H₁₅NO₃, characteristic absorption bands for the ketone C=O stretch (~1680 cm⁻¹), aromatic C=C bonds, and C-O ether linkages would be expected, confirming the presence of the oxygen atoms in their correct chemical environment.

Synthesis and Conclusion

The definitive analysis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine relies on a logical, multi-faceted approach where each technique provides a piece of converging evidence. The theoretical formula and weight provide the hypothesis, which is then rigorously tested and confirmed by high-resolution mass spectrometry and elemental analysis. Spectroscopic methods provide essential structural context, ensuring that the confirmed formula corresponds to the correct isomer.

Logical Relationship for Formula Confirmation

Synthesis cluster_exp Experimental Verification Proposed Proposed Structure 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine Theoretical Theoretical Analysis Formula: C₁₅H₁₅NO₃ Exact Mass: 257.1052 Da %CHN: 70.02, 5.88, 5.44 Proposed->Theoretical Spectro Spectroscopy (NMR, IR) Confirms Connectivity & Functional Groups Proposed->Spectro predicts spectra HRMS HRMS Measures Exact Mass [M+H]⁺ ≈ 258.1128 Da Theoretical->HRMS provides target mass EA Elemental Analysis Measures % Composition %C, %H, %N Theoretical->EA provides target % Conclusion Definitive Conclusion Formula & MW Confirmed HRMS->Conclusion EA->Conclusion Spectro->Conclusion

Caption: Convergence of analytical techniques for formula validation.

This rigorous, self-validating workflow ensures the highest degree of scientific integrity, providing researchers and drug developers with the trustworthy data necessary to advance their work with confidence.

References

  • Elemental analysis: operation & applications. Elementar. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021-05-06). AZoM. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (2024-02-28). Nanalysis. [Link]

  • Elemental analysis - Wikipedia. Wikipedia. [Link]

  • How can mass spectrometry determine molecular weight of organic compounds? ReAgent. [Link]

  • Using Mass Spectrometry to Find Chemical Formulas. Study.com. [Link]

  • mass spectra - the molecular ion (M+) peak. Chemguide. [Link]

  • 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2020-05-30). Chemistry LibreTexts. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. [Link]

  • Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. (2019-06-12). ACS Publications. [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2023-11-20). LinkedIn. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, the precise determination of a compound's physical properties is a cornerstone of its progression from a novel chemical entity to a viable therapeutic agent. This guide provides an in-depth technical overview of the methodologies for determining the melting and boiling points of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, a compound of interest in medicinal chemistry. In the absence of established literature values for this specific molecule, this document serves as a practical framework for its empirical characterization. We will delve into the theoretical underpinnings, present detailed experimental protocols, and discuss the critical implications of these properties in a pharmaceutical context.

Introduction: The Significance of Melting and Boiling Points in Drug Development

The melting point and boiling point of an active pharmaceutical ingredient (API) are fundamental physical constants that provide a wealth of information. The melting point, the temperature at which a substance transitions from a solid to a liquid state, is a crucial indicator of purity.[1][2] Pure crystalline compounds typically exhibit a sharp melting point, melting over a narrow temperature range of 0.5-1°C.[1] Conversely, the presence of impurities will generally lead to a depression of the melting point and a broadening of the melting range.

The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, offers insights into the intermolecular forces at play and is a key parameter for purification processes such as distillation.[1] For a compound like 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, understanding these properties is vital for:

  • Purity Assessment: Establishing a reliable melting point range serves as a quality control benchmark for synthesized batches.

  • Solid-State Characterization: The melting point is integral to understanding the compound's solid-state properties, which can influence its stability, dissolution rate, and bioavailability.

  • Process Development: Knowledge of the boiling point is essential for designing purification and manufacturing processes, particularly if distillation is a potential step.

  • Formulation Studies: These physical constants guide the selection of appropriate excipients and manufacturing techniques for creating a stable and effective drug product.

Theoretical Framework

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from an ordered crystalline lattice to a disordered liquid state. This phase change occurs when the kinetic energy of the molecules overcomes the intermolecular forces holding them in the crystal lattice. For a pure substance, this transition is sharp and well-defined.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[1] At this temperature, the liquid undergoes a phase transition to a gas. The boiling point is highly dependent on the strength of intermolecular forces; stronger forces result in a higher boiling point. It is also sensitive to changes in atmospheric pressure, with a decrease in pressure leading to a lower boiling point.[1]

Experimental Determination of Melting Point

The capillary method is a widely accepted and pharmacopeia-compliant technique for determining the melting point of a solid organic compound.[2][3]

Instrumentation and Materials
  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (closed at one end)

  • 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine sample (finely powdered and dry)

  • Mortar and pestle

  • Spatula

Step-by-Step Protocol
  • Sample Preparation: A small amount of the 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is placed in a mortar and finely ground to a powder. This ensures uniform heating.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the closed end. The packed sample height should be 2.5-3.5 mm.[3]

  • Initial Rapid Determination: To save time, a preliminary rapid determination can be performed by heating the sample at a fast rate (e.g., 10-20°C per minute) to get an approximate melting range.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Place a fresh, properly loaded capillary tube into the apparatus.

    • Set the heating rate to approximately 1-2°C per minute.[3] A slow heating rate is crucial for an accurate measurement.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the last solid particle melts (the clear point).[3]

    • The recorded melting point should be a range from the onset to the clear point.

  • Repeat for Consistency: The determination should be repeated at least twice with fresh samples to ensure the results are reproducible.

Data Presentation
Parameter Observation
Approximate Melting Range (°C)To be determined experimentally
Accurate Melting Range (°C) - Trial 1To be determined experimentally
Accurate Melting Range (°C) - Trial 2To be determined experimentally
Accurate Melting Range (°C) - Trial 3To be determined experimentally
Average Melting Range (°C) (Calculated from trials)
Experimental Workflow Diagram

MeltingPointWorkflow Start Start Prep Sample Preparation (Grind to fine powder) Start->Prep Load Load Capillary Tube (2.5-3.5 mm height) Prep->Load Rapid Rapid Determination (10-20°C/min) Load->Rapid Approx Record Approximate Melting Range Rapid->Approx Cool Cool Apparatus (>20°C below approx. MP) Approx->Cool Accurate Accurate Determination (1-2°C/min) Cool->Accurate Record Record Onset and Clear Point Accurate->Record Repeat Repeat 2x for Consistency Record->Repeat Repeat->Accurate No End End Repeat->End Yes

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

For small quantities of a substance, as is often the case in research and early-stage drug development, the micro boiling point or Siwoloboff method is a suitable technique.

Instrumentation and Materials
  • Melting point apparatus or Thiele tube with heating oil

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine sample (liquid)

  • Means of attaching the test tube to the thermometer

Step-by-Step Protocol
  • Sample Preparation: Add a few drops of the liquid 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine into the small test tube to a depth of about 1 cm.

  • Capillary Inversion: Place a capillary tube, with its open end downwards, into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to a thermometer. Immerse the setup in a heating bath (like a Thiele tube or the heating block of a melting point apparatus). The bottom of the test tube should be near the thermometer bulb.

  • Heating: Begin heating the bath. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is overcoming the external pressure.

  • Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

  • Repeat for Accuracy: As with the melting point determination, this procedure should be repeated to ensure the result is accurate and reproducible.

Data Presentation
Parameter Observation
Boiling Point (°C) - Trial 1To be determined experimentally
Boiling Point (°C) - Trial 2To be determined experimentally
Boiling Point (°C) - Trial 3To be determined experimentally
Average Boiling Point (°C) (Calculated from trials)
Experimental Workflow Diagram

BoilingPointWorkflow Start Start AddSample Add Liquid Sample to Test Tube Start->AddSample InsertCap Insert Inverted Capillary Tube AddSample->InsertCap Setup Assemble Apparatus (Test tube, Thermometer) InsertCap->Setup Heat Heat Slowly Setup->Heat ObserveBubbles Observe Rapid, Continuous Stream of Bubbles Heat->ObserveBubbles Cool Remove Heat and Cool Slowly ObserveBubbles->Cool Record Record Temperature when Liquid Enters Capillary Cool->Record Repeat Repeat for Consistency Record->Repeat Repeat->Heat No End End Repeat->End Yes

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

References

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • Determination of melting and boiling points. (n.d.).
  • University of Calgary. (n.d.). Melting point determination.
  • BÜCHI Labortechnik AG. (n.d.). Melting and boiling point Laboratory Guide.
  • University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points.

Sources

Methodological & Application

step-by-step synthesis protocol for 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocol

Topic: A Step-by-Step Protocol for the Synthesis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Audience: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(3,5-dimethoxybenzoyl)-4-methylpyridine, a diaryl ketone with potential applications as a key intermediate in pharmaceutical and materials science research. The synthetic strategy detailed herein circumvents the challenges associated with direct electrophilic acylation of pyridine rings. Pyridines are electron-deficient heterocycles, rendering them poor substrates for classical Friedel-Crafts acylation reactions; the pyridine nitrogen readily complexes with Lewis acid catalysts, further deactivating the ring towards electrophilic attack.[1][2] Our selected methodology employs a robust and reliable organometallic approach, specifically the addition of a 4-methylpyridine-3-yl Grignard reagent to a pre-formed 3,5-dimethoxybenzoyl chloride. This application note provides detailed procedures for the preparation of key intermediates, the final coupling reaction, purification, and characterization, along with critical safety information and troubleshooting guidance.

Overall Synthetic Strategy

The synthesis is designed as a multi-step process to ensure high yield and purity of the final product. The workflow is logically divided into the preparation of the two key coupling partners followed by their reaction to form the target molecule.

G cluster_0 Part A: Acylating Agent Preparation cluster_1 Part B: Organometallic Reagent Preparation cluster_2 Part C: Final Product Synthesis A1 3,5-Dimethoxybenzoic Acid A2 3,5-Dimethoxybenzoyl Chloride A1->A2 SOCl₂, cat. DMF C1 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine A2->C1 Coupling Reaction B1 4-Methylpyridine B2 3-Bromo-4-methylpyridine B1->B2 Bromination B3 3-(4-Methylpyridin-3-yl)magnesium Bromide (Grignard Reagent) B2->B3 Mg, THF B3->C1 G cluster_0 compound Reaction Mechanism Grignard 3-(4-Methylpyridin-3-yl)magnesium Bromide Intermediate Tetrahedral Intermediate Grignard->Intermediate Nucleophilic Addition AcylChloride 3,5-Dimethoxybenzoyl Chloride AcylChloride->Intermediate Product 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine Intermediate->Product Elimination of MgBrCl

Caption: Simplified mechanism of the Grignard coupling reaction.

Procedure:

  • In a separate 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the crude 3,5-dimethoxybenzoyl chloride from Part A in 100 mL of anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly transfer the freshly prepared Grignard reagent solution from Part B into the acyl chloride solution via a cannula over 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice-water bath.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford the pure 3-(3,5-dimethoxybenzoyl)-4-methylpyridine.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 8.5 (s, 1H, pyridine H2), 8.4 (d, 1H, pyridine H6), 7.2 (d, 1H, pyridine H5), 6.9 (s, 2H, benzoyl H2',6'), 6.6 (t, 1H, benzoyl H4'), 3.8 (s, 6H, -OCH₃), 2.3 (s, 3H, -CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~ 195.0 (C=O), 160.9, 151.0, 148.5, 140.1, 133.0, 125.5, 107.5, 105.0, 55.7, 17.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₅H₁₅NO₃ [M+H]⁺: 258.11; found: 258.11.

  • Appearance: Expected to be a white to off-white solid.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Grignard Reagents: Highly reactive and pyrophoric upon contact with air and moisture. All reactions involving Grignard reagents must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous conditions.

  • Anhydrous Solvents: THF and toluene are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.

  • Quenching: The quenching of Grignard reactions is exothermic. Always perform quenching slowly and with external cooling.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Part B: Grignard reaction fails to initiate.Wet glassware or solvent; inactive magnesium surface.Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvent. Add a small iodine crystal or a few drops of 1,2-dibromoethane to activate the magnesium.
Part C: Low yield of final product.Incomplete formation of Grignard reagent; Grignard reagent quenched by moisture; side reaction with the ketone product.Verify the concentration of the Grignard reagent before use (e.g., by titration). Ensure rigorous anhydrous conditions. Maintain low temperature (-78 °C) during the addition to prevent the newly formed ketone from reacting with a second equivalent of the Grignard reagent. [3]
Part C: Complex mixture of products after reaction.Over-addition of Grignard reagent to the ketone product; side reactions due to elevated temperature.Ensure slow, controlled addition of the Grignard reagent at low temperature. Check the stoichiometry of the reactants carefully.
Purification: Difficulty separating product from impurities.Co-eluting impurities.Adjust the polarity of the chromatography eluent. Consider using a different stationary phase or re-crystallization as an alternative purification method.

References

  • Organic Chemistry Portal. (n.d.). Pyridine Synthesis. Retrieved from [Link]

  • Banachowicz, P., Powala, A., Szabó, K., Danylyuk, O., Kalek, M., & Gryko, D. (2025). Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines. Organic Letters, 27(48), 13350-13355.
  • ACS Publications. (n.d.). Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines. Organic Letters. Retrieved from [Link]

  • Fu, H., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters. Retrieved from [Link]

  • Thomas, D. C., & Levy, J. N. (n.d.). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved from [Link]

  • RSC Publishing. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • Google Patents. (n.d.). 3,5-dimethyl-4-methoxypyridine derivatives.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Zaragoza, F. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is an aryl ketone derivative of pyridine, a structural motif of interest in medicinal chemistry and materials science. Its synthesis involves the coupling of a substituted pyridine ring with a dimethoxybenzoyl moiety. The most direct and established method for forming such a carbon-carbon bond between an aromatic ring and an acyl group is the Friedel-Crafts acylation reaction.[1] This reaction proceeds via electrophilic aromatic substitution, where a potent electrophile, the acylium ion, is generated from an acyl chloride in the presence of a strong Lewis acid catalyst.

This document provides a comprehensive, two-part protocol for the synthesis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine. Part A details the preparation of the requisite acylating agent, 3,5-Dimethoxybenzoyl chloride, from its corresponding carboxylic acid. Part B outlines the subsequent Friedel-Crafts acylation of 4-methylpyridine. The causality behind critical experimental steps is explained to provide researchers with a deeper understanding of the reaction mechanism and to ensure robust and reproducible results.

Overall Reaction Scheme

The synthesis is a two-step process:

Part A: Synthesis of 3,5-Dimethoxybenzoyl chloride Reaction scheme for the synthesis of 3,5-Dimethoxybenzoyl chloride

Part B: Synthesis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine Reaction scheme for the synthesis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Reagents and Materials

All reagents should be of high purity (≥97%) and used as received unless otherwise noted. Anhydrous solvents are critical for the success of the Friedel-Crafts acylation step.

ReagentCAS No.Molecular Weight ( g/mol )FormKey Hazards
Part A
3,5-Dimethoxybenzoic acid1132-51-0182.17SolidIrritant
Thionyl chloride (SOCl₂)7719-09-7118.97LiquidCorrosive, Lachrymator
Toluene, Anhydrous108-88-392.14LiquidFlammable, Toxic
N,N-Dimethylformamide (DMF)68-12-273.09LiquidToxic, Irritant
Part B
3,5-Dimethoxybenzoyl chloride17213-57-9200.62SolidCorrosive
4-Methylpyridine (γ-Picoline)108-89-493.13LiquidFlammable, Harmful
Aluminum chloride (AlCl₃), Anhydrous7446-70-0133.34SolidCorrosive, Water-Reactive
Dichloromethane (DCM), Anhydrous75-09-284.93LiquidVolatile, Suspected Carcinogen
Hydrochloric acid (HCl), 2M aq.7647-01-036.46LiquidCorrosive
Sodium hydroxide (NaOH), 2M aq.1310-73-240.00LiquidCorrosive
Sodium sulfate (Na₂SO₄), Anhydrous7757-82-6142.04SolidHygroscopic

Experimental Protocol

Part A: Synthesis of 3,5-Dimethoxybenzoyl Chloride[3]

This procedure converts the carboxylic acid to the more reactive acyl chloride, which is necessary for the subsequent acylation. Thionyl chloride is a standard and effective reagent for this transformation.

  • Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-dimethoxybenzoic acid (36.4 g, 0.2 mol).

  • Reagent Addition: Add anhydrous toluene (160 mL) to suspend the acid, followed by a catalytic amount of DMF (2-3 drops).

    • Rationale: Toluene is an inert solvent for this reaction. DMF catalyzes the reaction by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

  • Reaction: Heat the suspension to 50°C. Slowly add thionyl chloride (22 mL, 0.3 mol) dropwise over 15 minutes. After the addition is complete, increase the temperature to 90°C.

    • Observation: Vigorous gas evolution (SO₂ and HCl) will be observed. The reaction should be conducted in a well-ventilated fume hood.

  • Completion and Isolation: Stir the reaction mixture at 90°C for 2 hours, by which time the gas evolution should cease and the solution should become clear.

  • Workup: Cool the mixture to room temperature. Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. Add fresh toluene (50 mL) and evaporate again to remove any residual thionyl chloride azeotropically.

  • Product: The resulting oily residue is 3,5-dimethoxybenzoyl chloride, which can be used in the next step without further purification. Yield is typically quantitative.

Part B: Friedel-Crafts Acylation of 4-Methylpyridine

This step is the core C-C bond-forming reaction. It is critical to maintain anhydrous conditions as the Lewis acid catalyst, AlCl₃, is extremely water-sensitive.

  • Catalyst Suspension: To a flame-dried 1 L three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (32.0 g, 0.24 mol). Add anhydrous dichloromethane (DCM, 400 mL) and cool the resulting suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve the 3,5-dimethoxybenzoyl chloride (from Part A, ~0.2 mol) in anhydrous DCM (100 mL). Add this solution dropwise to the cold AlCl₃ suspension over 30 minutes.

    • Rationale: This forms a complex between the acyl chloride and the Lewis acid, which facilitates the formation of the electrophilic acylium ion.

  • Nucleophile Addition: To the reaction mixture, add 4-methylpyridine (18.6 g, 0.2 mol) dropwise while maintaining the temperature at 0°C.

    • Rationale: The pyridine nitrogen is a Lewis base and can complex with AlCl₃. Adding the pyridine last and at a low temperature helps to favor the desired acylation of the ring over irreversible catalyst deactivation. The reaction is performed with a stoichiometric amount of AlCl₃ because the product ketone also complexes with the catalyst.[1]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice (~200 g) portion-wise, followed by 2M HCl (100 mL).

    • Safety Note: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in an efficient fume hood.

    • Rationale: The aqueous workup destroys the aluminum complexes and separates the organic product from the inorganic salts.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 100 mL).

    • Combine all organic layers and wash with 2M NaOH (100 mL) to neutralize any remaining acid, followed by brine (100 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine.

Process Visualization

The following diagrams illustrate the experimental workflow and the simplified reaction mechanism.

G Experimental Workflow for Synthesis cluster_part_a Part A: Acyl Chloride Preparation cluster_part_b Part B: Friedel-Crafts Acylation A1 Suspend 3,5-Dimethoxybenzoic Acid in Toluene A2 Add Catalytic DMF A1->A2 A3 Add Thionyl Chloride & Heat to 90°C A2->A3 A4 Evaporate Solvent & Excess Reagent A3->A4 A5 3,5-Dimethoxybenzoyl Chloride (Product A) A4->A5 B2 Add Product A Solution A5->B2 Use directly in next step B1 Suspend AlCl₃ in DCM at 0°C B1->B2 B3 Add 4-Methylpyridine at 0°C B2->B3 B4 React at Room Temp (12-18h) B3->B4 B5 Quench with Ice/HCl B4->B5 B6 Extract with DCM B5->B6 B7 Wash, Dry, Concentrate B6->B7 B8 Purify (Chromatography) B7->B8 B9 Final Product B8->B9

Caption: High-level workflow for the two-part synthesis.

Caption: Key steps in the electrophilic substitution.

References

  • EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Google Patents.
  • Friedel–Crafts reaction. Wikipedia. URL: [Link]

  • Synthesis of 3,5-dimethoxybenzoyl chloride. PrepChem.com. URL: [Link]

  • CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. Google Patents.

Sources

The Synthesis of Glecaprevir: A Technical Guide and Analysis of Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Glecaprevir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV). It functions as an NS3/4A protease inhibitor, a crucial enzyme for viral replication. Glecaprevir is a key component of the combination therapy Mavyret™ (glecaprevir/pibrentasvir), which has demonstrated high cure rates across all major HCV genotypes. The chemical synthesis of Glecaprevir is a complex undertaking, involving the assembly of several intricate molecular fragments. This document provides a detailed overview of the publicly disclosed synthetic strategies for Glecaprevir, with a focus on the key building blocks and their assembly.

Note on 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine: Extensive review of the scientific and patent literature did not reveal a direct, documented role for 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine in the synthesis of Glecaprevir. The established manufacturing routes for Glecaprevir and its co-formulated drug, Pibrentasvir, do not appear to utilize this specific compound as a key starting material or intermediate. Therefore, this guide will focus on the confirmed and published synthetic pathways for Glecaprevir.

I. Retrosynthetic Analysis of Glecaprevir

The structure of Glecaprevir can be deconstructed into several key fragments. The primary disconnection points are the amide bonds, which reveal a central macrocyclic core and a complex amino acid side chain.

G Glecaprevir Glecaprevir AmideBond Amide Bond Formation Glecaprevir->AmideBond Disconnection Macrocycle Macrocyclic Core SideChain Difluoromethyl-substituted cyclopropyl amino acid side chain AmideBond->Macrocycle AmideBond->SideChain

Caption: Retrosynthetic disconnection of Glecaprevir.

The large-scale synthesis of Glecaprevir, as developed by AbbVie, focuses on the efficient and scalable production of these two main components.[1]

II. Synthesis of the Macrocyclic Core

A significant challenge in the synthesis of Glecaprevir is the construction of the 18-membered macrocycle. The initial, enabling synthesis relied on a ring-closing metathesis (RCM) reaction. However, for large-scale production, a more efficient intramolecular etherification strategy was developed.[1]

Key Features of the Macrocycle Synthesis:
  • Starting Materials: The synthesis begins with commercially available, fluorinated building blocks to introduce the gem-difluoromethylene group early on, avoiding potentially difficult fluorination steps at later stages.

  • Intramolecular Etherification: This key step involves the formation of an ether linkage to close the macrocycle, which proved to be more scalable than the RCM approach.

  • Purification: Crystallization is a critical step for ensuring the high purity of the macrocyclic intermediate, which is essential for the final drug substance.

The following diagram illustrates the general workflow for the synthesis of the macrocyclic precursor.

G cluster_0 Macrocycle Synthesis Workflow A Fluorinated Starting Material (e.g., ethyl trifluoropyruvate) B Chain Elongation and Functional Group Interconversion A->B C Formation of Allylic Bromide Precursor B->C D Intramolecular Etherification (Macrocyclization) C->D E Purification by Crystallization D->E F Macrocyclic Core Intermediate E->F

Caption: Generalized workflow for the synthesis of the Glecaprevir macrocycle.

III. Synthesis of the Difluoromethyl-substituted Cyclopropyl Amino Acid Side Chain

The side chain of Glecaprevir is another structurally complex fragment, featuring a difluoromethyl group, a cyclopropane ring, and two stereocenters. Its synthesis requires precise stereochemical control.

Key Transformations in the Side Chain Synthesis:
  • Cyclopropanation: Formation of the difluoromethyl-substituted cyclopropane ring.

  • Diastereoselective Hydrolysis: To separate the desired diastereomer.

  • Curtius Rearrangement: To install the amino group.

  • Resolution: To obtain the enantiomerically pure amino acid.

The table below summarizes the key steps and reagents for a published synthesis of the side chain.

StepTransformationKey Reagents/Conditions
1Knoevenagel condensation & Corey-Chaykovsky cyclopropanationDifluoroacetaldehyde ethyl hemiacetal, malonic acid derivative, then a sulfur ylide
2Diastereoselective hydrolysisEnzymatic or chemical hydrolysis
3Curtius rearrangementDiphenylphosphoryl azide (DPPA), tert-butanol
4Resolution and SaponificationChiral resolving agent, followed by hydrolysis

IV. Final Assembly of Glecaprevir

The final step in the synthesis of Glecaprevir is the coupling of the macrocyclic core with the amino acid side chain. This is typically achieved through a standard amide bond formation reaction.

Protocol: Amide Coupling of Macrocycle and Side Chain

Note: This is a representative protocol based on general amide coupling procedures and information from publications on Glecaprevir's synthesis. Specific conditions may vary.

  • Materials:

    • Macrocyclic acid intermediate

    • Amino acid side chain (as a salt or free base)

    • Coupling agent (e.g., EDC, HATU)

    • Base (e.g., DIPEA, triethylamine)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure:

    • Dissolve the macrocyclic acid intermediate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the coupling agent and stir for a short period to activate the carboxylic acid.

    • In a separate flask, dissolve the amino acid side chain and the base in the anhydrous solvent.

    • Slowly add the solution of the activated macrocyclic acid to the amino acid solution at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction by a suitable analytical technique (e.g., HPLC, TLC) until completion.

    • Upon completion, quench the reaction with water or a mild aqueous acid.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by chromatography or crystallization to yield Glecaprevir.

V. The Potential Role of Benzoylpyridine Derivatives in Pharmaceutical Synthesis

While 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine does not appear in the Glecaprevir synthesis literature, benzoylpyridine derivatives are valuable intermediates in medicinal chemistry. They can be synthesized via several methods, including the Friedel-Crafts acylation of pyridines, although this can be challenging due to the electron-deficient nature of the pyridine ring.

A plausible synthetic route to a compound like 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine could involve the reaction of a 4-methylpyridine derivative with a 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid, or through a metal-catalyzed cross-coupling reaction.

G cluster_0 Hypothetical Synthesis of a Benzoylpyridine A 4-Methylpyridine derivative C Friedel-Crafts Acylation or Cross-Coupling A->C B 3,5-Dimethoxybenzoyl chloride B->C D 3-(3,5-Dimethoxybenzoyl)- 4-methylpyridine C->D

Caption: A general synthetic approach to benzoylpyridines.

Once formed, these molecules can undergo a variety of transformations, such as reduction of the ketone, modification of the pyridine ring, or use in further coupling reactions to build more complex molecular architectures.

VI. Conclusion

The synthesis of Glecaprevir is a testament to the advancements in modern organic synthesis, particularly in the construction of complex macrocycles and stereochemically rich fragments. While the specific role of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine in this process is not documented in publicly available sources, the study of the established synthetic routes provides invaluable insights for researchers in drug development. The focus on scalable, efficient, and high-purity manufacturing processes underscores the critical interplay between medicinal chemistry and process development in bringing novel therapeutics to patients.

References

  • AbbVie Inc. (2017). MAVYRET™ (glecaprevir and pibrentasvir) tablets, for oral use. Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Hill, D. R., et al. (2020). Development of a Large-Scale Route to Glecaprevir: Synthesis of the Side Chain and Final Assembly. Organic Process Research & Development, 24(8), 1393–1404. [Link]

  • Kallemeyn, J. M., et al. (2020). Development of a Large-Scale Route to Glecaprevir: Synthesis of the Macrocycle via Intramolecular Etherification. Organic Process Research & Development, 24(8), 1373–1392. [Link]

  • Cink, R. D., et al. (2020). Large-Scale Synthesis of Glecaprevir. ChemistryViews. [Link]

  • Liverton, N. J., et al. (2016). Discovery of Glecaprevir (ABT-493), a Next-Generation HCV NS3/4A Protease Inhibitor with Potent, Pangenotypic Activity. Journal of Medicinal Chemistry, 59(22), 10186–10201. [Link]

  • Wagner, R., et al. (2018). Highlights of the Structure–Activity Relationships of Benzimidazole Linked Pyrrolidines Leading to the Discovery of the Hepatitis C Virus NS5A Inhibitor Pibrentasvir (ABT-530). Journal of Medicinal Chemistry, 61(9), 4052-4066. [Link]

Sources

Application Notes and Protocols for 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide to the proper storage and handling of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine. As a specialized aromatic ketone and pyridine derivative, this compound requires careful management to ensure its stability, integrity, and the safety of laboratory personnel. The protocols outlined herein are synthesized from established best practices for handling analogous chemical structures, including substituted pyridines, aromatic ketones, and potentially light-sensitive and hygroscopic materials. These application notes are intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Section 1: Chemical Profile and Inferred Properties

  • Pyridine Moiety: The pyridine ring suggests that the compound may be basic and potentially harmful if inhaled, ingested, or absorbed through the skin.[1][2][3][4] Pyridine and its derivatives are known for their strong, unpleasant odors and require handling in well-ventilated areas.[1][2]

  • Aromatic Ketone Structure: The benzoyl group, an aromatic ketone, may impart sensitivity to light, a common characteristic of such compounds that can lead to photochemical degradation.[5][6]

  • Methoxy Groups: The presence of methoxy groups on the benzoyl ring can influence the compound's solubility and reactivity.

  • Hygroscopicity: Many polar organic compounds, especially those containing nitrogen and oxygen, have the potential to be hygroscopic, meaning they can absorb moisture from the atmosphere.[7][8][9] This can affect the compound's physical state and chemical integrity.

Based on these structural components, a cautious approach to storage and handling is warranted, assuming potential toxicity, light sensitivity, and hygroscopicity.

Table 1: Inferred Physicochemical and Hazard Properties
PropertyInferred CharacteristicRationale
Physical State Likely a solid at room temperatureBased on similar complex organic molecules.
Toxicity Potentially toxic by inhalation, ingestion, and skin contactBased on the known hazards of pyridine and its derivatives.[2][3][10][11][12]
Hygroscopicity Potentially hygroscopicCommon for polar organic molecules containing heteroatoms.[7][8][9]
Light Sensitivity Potentially sensitive to UV and visible lightAromatic ketones are known to be photosensitive.[5][6][13][14]
Thermal Stability Likely stable at room temperature, but may decompose at elevated temperaturesGeneral characteristic of complex organic compounds.
Solubility Expected to be soluble in organic solvents like DMSO and methanolBased on the properties of a related compound, 3,5-dimethyl-4-methoxy-2-pyridine.[7]

Section 2: Storage Protocols

Proper storage is critical to maintain the chemical integrity of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine and to ensure a safe laboratory environment. The following protocols are based on best practices for handling chemicals with inferred sensitivities.[1][15][16]

General Storage Conditions
  • Temperature: Store in a cool, dry, and well-ventilated area.[1][17][18] Recommended storage temperature is between 2°C and 8°C. For long-term storage, consider a freezer at -20°C, especially if the compound is determined to be hygroscopic.[7][15]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[7][19]

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.[5][8] Amber glass vials with tight-fitting caps are recommended. For highly sensitive applications, consider sealing the container with parafilm.[15]

Protection from Light

Given the photosensitivity of aromatic ketones, light protection is crucial.[5][13][14]

  • Primary Container: Always use amber or opaque containers.

  • Secondary Containment: Store the primary container in a light-blocking secondary container, such as a cardboard box or an aluminum foil-wrapped beaker.[5][15]

  • Storage Location: Keep the compound in a dark storage cabinet or refrigerator.

Protection from Moisture

To mitigate the effects of potential hygroscopicity, the following measures should be taken:

  • Airtight Containers: Ensure containers are securely sealed immediately after use.[8]

  • Desiccator: For long-term storage or for compounds that have been opened, store inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.[9][15]

  • Inert Atmosphere: Storing under an inert gas will displace moisture-laden air.[7]

Workflow for Long-Term Storage

G start Receive Compound check_purity Verify Purity and Appearance start->check_purity transfer Transfer to Amber Vial check_purity->transfer inert_gas Flush with Inert Gas transfer->inert_gas seal Seal Tightly with Cap and Parafilm inert_gas->seal label_vial Label with Compound Name, Date, and Hazards seal->label_vial secondary_container Place in Labeled, Light-Blocking Secondary Container label_vial->secondary_container store_fridge Store in Refrigerator (2-8°C) or Freezer (-20°C) secondary_container->store_fridge log_inventory Log in Chemical Inventory store_fridge->log_inventory

Caption: Workflow for preparing 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine for long-term storage.

Section 3: Handling Protocols

Safe handling practices are paramount to prevent exposure and maintain the quality of the compound.

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine.[1][3]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile gloves.[1] For handling larger quantities or for extended periods, consider double gloving.

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: Handle in a certified chemical fume hood to avoid inhalation of any dust or vapors.[1][20]

Weighing and Dispensing

Due to its potential hygroscopicity and toxicity, weighing and dispensing should be performed with care.

  • Preparation: Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture.

  • Location: Conduct all manipulations within a chemical fume hood.[1]

  • Dispensing: Weigh the compound quickly to minimize exposure to air.[8] Use clean, dry spatulas and weighing boats.

  • Sealing: Immediately and tightly reseal the container after dispensing.

  • Cleaning: Clean any spills promptly with a suitable absorbent material and dispose of it as hazardous waste.[1]

Decision Tree for Handling Procedures

G start Need to Handle Compound? wear_ppe Don Full PPE start->wear_ppe Yes end Procedure Complete start->end No fume_hood Work in Fume Hood wear_ppe->fume_hood equilibrate Equilibrate Container to Room Temp in Desiccator fume_hood->equilibrate weigh Weigh Quickly equilibrate->weigh reseal Reseal Container Tightly weigh->reseal cleanup Clean Up and Dispose of Waste Properly reseal->cleanup cleanup->end

Caption: Decision-making process for the safe handling of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine.

Section 4: Safety and Emergency Procedures

Hazard Identification
  • Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[11][12] Ingestion or significant inhalation may lead to more severe systemic effects, characteristic of pyridine toxicity.[4]

  • Chronic Effects: Long-term exposure data is not available, but repeated exposure to pyridine derivatives can potentially affect the liver and kidneys.[4][11]

First Aid Measures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][19] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[19]

Spill and Waste Disposal
  • Spills: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[1] Scoop the material into a sealed container for hazardous waste disposal. Ventilate the area well.

  • Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1] Do not pour down the drain.

References

  • PubChem. 4-Methoxy-3,5-dimethylpyridine. National Center for Biotechnology Information. Available from: [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. Available from: [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. Available from: [Link]

  • University of California, Santa Barbara. Water Sensitive Chemicals. Environment, Health & Safety. Available from: [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

  • Labtag Blog. 5 Tips for Handling Photosensitive Reagents. Available from: [Link]

  • ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Available from: [Link]

  • Wikipedia. 3-Methylpyridine. Available from: [Link]

  • Reddit. r/chemistry: 4-dimethylamino pyridine. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: DMAP. Available from: [Link]

  • Fisher Scientific. Pyridine - SAFETY DATA SHEET. Available from: [Link]

  • PMC. Light-Sensitive Injectable Prescription Drugs. Available from: [Link]

  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • ACS Publications. Radiationless decay of aromatic thiones in solution selectively excited to their S3, S2, S1, and T1 states. The Journal of Physical Chemistry. Available from: [Link]

  • MDPI. 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine. Available from: [Link]

  • FooDB. Showing Compound 4-Methylpyridine (FDB004424). Available from: [Link]

  • Absortech. Moisture protection for hygroscopic materials during transport. Available from: [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. Available from: [Link]

  • Loba Chemie. 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available from: [Link]

  • U.S. Pharmacist. Injectable Drugs That Are Light-Sensitive. Available from: [Link]

  • Washington State University. Pyridine. Available from: [Link]

  • GOV.UK. Pyridine: general information. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine. This molecule is a key intermediate in various pharmaceutical and materials science applications. Its synthesis is most commonly achieved via a Friedel-Crafts acylation, a powerful C-C bond-forming reaction. However, the electrophilic substitution on a pyridine ring presents a unique and significant challenge compared to standard arenes.

The lone pair of electrons on the pyridine nitrogen atom acts as a Lewis base, readily complexing with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) required for the reaction. This complexation forms a pyridinium salt, which strongly deactivates the ring towards the desired electrophilic attack by the acylium ion.[1][2] Consequently, this reaction is notoriously sensitive to conditions, and researchers often face issues with low yields, side product formation, and difficult purifications.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during this synthesis. We will explore the causality behind these issues and offer validated protocols to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both a diagnosis and a corrective action plan.

Issue 1: Persistently Low or No Product Yield

Q: My reaction is not working. I either recover my starting materials or get a meager yield of the desired product. What are the most probable causes?

A: This is the most frequently reported issue and almost always traces back to the deactivation of the catalyst or suboptimal reaction conditions. Let's break down the potential culprits.

  • Catalyst Deactivation (The Primary Suspect): As mentioned, the nitrogen of 4-methylpyridine coordinates strongly with the Lewis acid catalyst. If you use a standard catalytic amount (e.g., <1 equivalent) of AlCl₃, it will be almost entirely sequestered by the pyridine, leaving none to activate the 3,5-dimethoxybenzoyl chloride. This effectively shuts down the reaction.[2]

    • Solution: A stoichiometric amount, and often an excess (e.g., 1.5–2.5 equivalents), of the Lewis acid is typically required to ensure enough free catalyst is available to generate the acylium ion.[3][4]

  • Presence of Moisture: Friedel-Crafts reactions are highly sensitive to water. Any moisture present will react with and decompose both the 3,5-dimethoxybenzoyl chloride (to the carboxylic acid) and the AlCl₃ catalyst (to aluminum hydroxides).

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents (consider distilling from a suitable drying agent before use) and high-purity, anhydrous AlCl₃. The reaction should be set up and run under a dry, inert atmosphere (e.g., Nitrogen or Argon).[5]

  • Insufficient Thermal Energy: The deactivated pyridinium-catalyst complex creates a high activation energy barrier for the electrophilic substitution.

    • Solution: While initial complexation should be done at a low temperature (e.g., 0 °C) to control the exotherm, the reaction often requires heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS while gradually increasing the temperature (e.g., to 50-80 °C) to find the optimal balance between reaction rate and decomposition.[3]

Issue 2: Formation of a Major, Inseparable Side Product

Q: My TLC/LC-MS shows a major byproduct with a similar polarity to my product, making purification by column chromatography extremely difficult. What is this side product likely to be?

A: The formation of a single major byproduct often points to a competing reaction pathway. The most common possibilities are N-acylation or acylation at an alternative ring position.

  • N-Acylation: The acylium ion can attack the nitrogen atom directly to form an N-acylpyridinium salt. While this can be an intermediate step, under some conditions, it can be isolated as a stable byproduct.[1][6] This species is highly deactivated and will not rearrange to the C-acylated product.

    • Diagnostic Tip: N-acylpyridinium salts are ionic and highly polar. They may appear at the baseline on a silica TLC plate or have very different solubility profiles (e.g., more water-soluble) compared to the desired neutral ketone.

    • Solution: This is often favored at lower temperatures. Using a higher reaction temperature can favor the thermodynamically more stable C-acylated product. The choice of solvent can also play a role; less polar solvents may disfavor the formation of the ionic N-acyl species.

  • Isomeric C-Acylation: While the methyl group at C-4 and the ring nitrogen direct acylation to the C-3 position (beta to the nitrogen), a small amount of acylation at the C-2 position (alpha to the nitrogen) can sometimes occur, especially at higher temperatures.

    • Diagnostic Tip: Isomeric products will have the same mass in MS analysis. Their distinction requires careful analysis of ¹H NMR, paying close attention to the coupling patterns of the pyridine protons.

    • Solution: Precise temperature control is key. Running the reaction at the lowest possible temperature that still affords a reasonable conversion rate can improve regioselectivity.

Issue 3: Reaction Mixture Darkens and Forms Tar

Q: My reaction mixture turns black, and upon workup, I am left with a tar-like substance from which I cannot isolate any clean product. Why does this happen?

A: Tar formation is indicative of widespread decomposition, often caused by excessive heat or incorrect stoichiometry.

  • Runaway Reaction Temperature: The initial complexation of AlCl₃ with the reactants is highly exothermic. If reagents are mixed too quickly or without adequate cooling, the temperature can spike, leading to polymerization and decomposition of the starting materials and products.

    • Solution: Always perform the initial addition of the Lewis acid and reactants at low temperatures (0 °C or below) and in a portion-wise or dropwise manner. Use an ice bath to dissipate the heat generated.

  • Incorrect Reagent Stoichiometry: Using a very large excess of the Lewis acid can lead to a highly acidic and harsh reaction environment, promoting charring and decomposition.

    • Solution: Carefully optimize the amount of Lewis acid. While an excess is needed, start with around 1.5 equivalents and increase incrementally if the conversion is low, rather than using a large excess from the outset.

Frequently Asked Questions (FAQs)

Q1: Why is a Friedel-Crafts acylation chosen for this synthesis despite its difficulty with pyridine? A1: Because it is one of the most direct and powerful methods for forming an aryl-ketone bond. Alternative methods, such as those involving organometallic reagents, can be more complex, require more steps, and may not be as cost-effective or scalable.[1]

Q2: Are there alternative Lewis acids to AlCl₃ that might perform better? A2: Yes, exploring different Lewis acids is a key optimization strategy. While AlCl₃ is potent and common, other catalysts can offer milder conditions and potentially different selectivity. A comparison is provided in the table below.

Table 1: Comparison of Common Lewis Acids for Friedel-Crafts Acylation

Lewis AcidTypical StoichiometryAdvantagesDisadvantages
AlCl₃ 1.5 - 2.5 eq.High reactivity, low cost.[3]Highly hygroscopic, strong exotherm, can cause charring.
FeCl₃ 1.5 - 2.5 eq.Less reactive than AlCl₃, can be milder.Often requires higher temperatures.
ZnCl₂ Catalytic to StoichiometricMilder, can be used in "green" solvents.[7]Generally lower reactivity, may require forcing conditions.
Triflate Salts (e.g., Sc(OTf)₃, Y(OTf)₃) Catalytic (0.1 - 0.3 eq.)Can be water-tolerant, reusable, highly active.[8]Significantly higher cost.

Q3: How should I best monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most convenient method. Take a small aliquot from the reaction, quench it carefully in a separate vial containing dilute acid and an organic solvent (e.g., ethyl acetate). Spot the organic layer on a silica gel plate and elute with a hexane/ethyl acetate mixture. The disappearance of the 4-methylpyridine starting material and the appearance of a new, more polar spot (the ketone product) indicates progress. For more precise analysis, quenched aliquots can be analyzed by GC-MS or LC-MS.

Visualizing the Chemistry

Reaction Mechanism and Key Side Reaction

The following diagrams illustrate the desired reaction pathway and the primary deactivation side reaction.

ReactionMechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AcylCl 3,5-Dimethoxybenzoyl Chloride Complex1 Intermediate Complex AcylCl->Complex1 + AlCl₃ AlCl3_1 AlCl₃ Acylium Acylium Ion (Electrophile) Complex1->Acylium Ionization AlCl4 [AlCl₄]⁻ Pyridine 4-Methylpyridine SigmaComplex Sigma Complex (Resonance Stabilized) Pyridine->SigmaComplex + Acylium Ion Product 3-(3,5-Dimethoxybenzoyl) -4-methylpyridine SigmaComplex->Product - H⁺ Hplus H⁺

Caption: Main pathway for Friedel-Crafts acylation.

SideReaction Pyridine 4-Methylpyridine (Lewis Base) DeactivatedComplex Deactivated Pyridinium Complex (Unreactive toward Acylium Ion) Pyridine->DeactivatedComplex Forms Stable Complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->DeactivatedComplex

Caption: Primary catalyst deactivation pathway.

Troubleshooting Workflow

This decision tree can guide your troubleshooting process when faced with a failed reaction.

TroubleshootingWorkflow start Low or No Yield? check_reagents Are all reagents and solvents anhydrous? start->check_reagents Yes dry_reagents Action: Rigorously dry glassware, use anhydrous solvents, check AlCl₃ quality. check_reagents->dry_reagents No check_stoich Is AlCl₃ stoichiometry >1.5 eq.? check_reagents->check_stoich Yes dry_reagents->start Retry Reaction inc_stoich Action: Increase AlCl₃ to 1.5-2.5 eq. to overcome catalyst sequestration. check_stoich->inc_stoich No check_temp Was the reaction heated after initial addition? check_stoich->check_temp Yes inc_stoich->start Retry Reaction inc_temp Action: Gradually heat reaction to 50-80 °C while monitoring by TLC. check_temp->inc_temp No success Problem Solved check_temp->success Yes, all conditions met. Consider other issues (e.g., reagent purity). inc_temp->start Retry Reaction

Caption: Decision tree for troubleshooting low yield.

Validated Experimental Protocols

Protocol 1: Synthesis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Disclaimer: This protocol is a representative example. All procedures should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

  • Preparation:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.0 eq.).

    • Cool the flask to 0 °C in an ice bath.

    • Under a positive flow of nitrogen, add anhydrous dichloromethane (DCM) as the solvent.

  • Reagent Addition:

    • In a separate dry flask, dissolve 3,5-dimethoxybenzoyl chloride (1.0 eq.) in anhydrous DCM.

    • Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C over 20-30 minutes. The mixture may turn yellow or orange.

    • Stir the mixture for an additional 30 minutes at 0 °C.

    • In another dry flask, dissolve 4-methylpyridine (1.1 eq.) in anhydrous DCM.

    • Add the 4-methylpyridine solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. A dark-colored complex will form.

  • Reaction:

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.

    • Slowly warm the reaction to room temperature and then heat to reflux (approx. 40 °C for DCM).

    • Monitor the reaction progress every 1-2 hours using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

Protocol 2: Reaction Workup and Product Isolation
  • Quenching:

    • Cool the reaction mixture back down to 0 °C.

    • Prepare a separate beaker with a mixture of crushed ice and 1 M HCl.

    • Very slowly and carefully, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This is a highly exothermic and gas-evolving step.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer two more times with DCM.

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 3: Purification by Column Chromatography
  • Setup: Prepare a silica gel column using a suitable eluent system. A gradient elution is often effective, starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 3:1 Hexane:Ethyl Acetate).

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica-adsorbed product onto the top of the prepared column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine. Combine the pure fractions and remove the solvent to obtain the final product.

References

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PubMed Central. Available at: [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2020). Organic Letters, ACS Publications. Available at: [Link]

  • Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2022). PubMed Central. Available at: [Link]

  • Troubleshooting: How to Improve Yield. Department of Chemistry, University of Rochester. Available at: [Link]

  • Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Quora. Available at: [Link]

  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available at: [Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing. Available at: [Link]

  • Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. Periodica Polytechnica. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting the optimal solvent and troubleshooting the recrystallization of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your purification process.

Part 1: Frequently Asked Questions (FAQs) - The Science of Solvent Selection

This section addresses fundamental questions regarding the recrystallization of our target molecule, grounding the practical steps in solid scientific principles.

Q1: What are the ideal characteristics of a solvent for recrystallizing 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine?

An ideal recrystallization solvent must satisfy several key criteria.[1] The primary requirement is a strong temperature-dependent solubility profile: the compound should be highly soluble in the hot solvent but sparingly soluble or insoluble in the same solvent when cold.[2] This differential solubility is the cornerstone of the purification technique, as it allows for dissolution at high temperatures and subsequent crystal formation upon cooling.[1][3]

Other critical characteristics include:

  • Inertness: The solvent must not react chemically with the target compound.[1][4]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[4]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[4]

Q2: How does the molecular structure of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine guide our initial solvent choice?

The structure of our target molecule provides critical clues for selecting a starting solvent, based on the principle of "like dissolves like."[3] Let's break down the key functional groups:

  • Pyridine Ring: A heterocyclic aromatic amine, which introduces polarity and can act as a hydrogen bond acceptor.

  • Aromatic Ketone: The benzoyl group is moderately polar. A helpful rule of thumb is that solvents with similar functional groups can be effective; for instance, acetone is often a good solvent for ketones.[5]

  • Dimethoxy Groups: The two methoxy (-OCH₃) groups on the phenyl ring add to the molecule's polarity.

  • Methyl Group: A non-polar alkyl group.

Considering these features, 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is a moderately polar molecule. Therefore, we should start by screening solvents in the mid-range of polarity. Highly non-polar solvents (e.g., hexane, cyclohexane) are unlikely to dissolve it even when hot, while highly polar solvents (e.g., water) may not provide the necessary insolubility at room temperature. Alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone) are excellent starting points.[6]

Q3: What is a mixed solvent system and when should I consider using one for this compound?

A mixed solvent system, or binary solvent system, is used when no single solvent meets the ideal criteria.[7] This typically involves one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").[8]

You should consider a mixed solvent system if you find that:

  • A solvent dissolves the compound too well, even when cold, leading to poor recovery.

  • A solvent fails to dissolve the compound sufficiently, even when hot.

A common and effective strategy is to dissolve the compound in a minimum amount of a hot "soluble solvent" (e.g., ethanol, acetone) and then slowly add the "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes faintly cloudy (the saturation point).[5][7] A few drops of the soluble solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For our target molecule, systems like Ethanol/Water or Ethyl Acetate/Hexane are logical choices to explore.

Part 2: Experimental Protocol - A Systematic Approach to Solvent Screening

This protocol outlines a small-scale, systematic method for efficiently identifying the optimal single or mixed solvent system.

Objective: To test the solubility of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine in a range of solvents at room and elevated temperatures.

Materials:

  • Crude 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine (~10-20 mg per test)

  • Small test tubes or vials

  • Candidate solvents (see Table 1)

  • Heat gun or hot plate

  • Pasteur pipettes

Procedure:

  • Preparation: Place approximately 10-20 mg of the crude solid into a small test tube.

  • Room Temperature Test: Add the candidate solvent dropwise (e.g., 0.5 mL) and swirl. Observe if the solid dissolves completely. If it does, the solvent is unsuitable as a single solvent because cold solubility is too high.[2]

  • Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the mixture gently to the solvent's boiling point.[6] Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (a concentrated solution is best for recovery).[2]

  • Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath.[6] Observe the quantity and quality of the crystals that form. Abundant, well-formed crystals indicate a promising solvent.

  • Evaluation: Compare the results for all tested solvents. The best choice will show low solubility at room temperature but high solubility at its boiling point, and will yield a good recovery of crystalline material upon cooling.[1]

Table 1: Candidate Solvents for Screening
SolventBoiling Point (°C)Polarity IndexSafety & Handling Notes
Non-Polar
Hexane690.1Flammable, irritant. Use in a fume hood.
Toluene1112.4Flammable, toxic. Use in a fume hood.
Intermediate Polarity
Ethyl Acetate774.4Flammable, irritant. Good general-purpose solvent.
Acetone565.1Highly flammable. Good for ketones.[5]
Isopropanol (IPA)823.9Flammable. Less volatile than ethanol.
Ethanol (EtOH)784.3Flammable. Often used in mixed systems with water.
Polar Aprotic
Acetonitrile825.8Flammable, toxic. Can be effective for polar compounds.[9]
Polar Protic
Water10010.2Non-toxic. Best used as an anti-solvent in this case.

Polarity Index values are relative and sourced from various chemical handbooks.

Part 3: Troubleshooting Guide & Advanced FAQs

This section addresses common problems encountered during recrystallization and provides expert-level solutions.

Q4: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A: "Oiling out" occurs when the solute is precipitated as a liquid rather than a solid.[7] This is a common issue, especially with impure compounds, and typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly from a highly supersaturated state.[7][10]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point, then allow it to cool much more slowly.[10]

  • Lower the Solution Temperature: Switch to a solvent with a lower boiling point.

  • Promote Nucleation: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[10] Adding a "seed crystal" of the pure compound is also highly effective.[11]

  • Use a Mixed Solvent System: If oiling persists, it may be necessary to switch to a different purification technique like column chromatography.[10]

Q5: My crystal yield is very low. What are the most common causes and how can I improve recovery?

A: Poor yield is one of the most frequent recrystallization problems.[11] While some loss is expected (typically 15-25%), very low recovery points to a specific issue in the procedure.[8]

Common Causes & Solutions:

  • Too Much Solvent: This is the most common mistake.[3][10] If too much solvent is used, the solution never becomes saturated enough upon cooling for crystals to form efficiently. Solution: Re-heat the solution and carefully evaporate some of the solvent to reduce the total volume, then attempt the cooling process again.[10][11]

  • Premature Crystallization: If using hot filtration to remove insoluble impurities, the compound may crystallize on the filter funnel. Solution: Use a heated funnel and pre-warm the receiving flask. Ensure the solution is well above its saturation point during filtration by adding a slight excess of solvent, which can be boiled off later.[12]

  • Incomplete Cooling: The compound may have significant solubility even at room temperature. Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.[12]

  • Excessive Rinsing: Washing the filtered crystals with too much solvent, or with solvent that is not ice-cold, will re-dissolve a portion of your product.[3] Solution: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent.

Q6: I've cooled my solution, but no crystals have formed. What should I do?

A: This is likely due to the formation of a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[3] This can be resolved by inducing nucleation.

Inducement Techniques:

  • Scratching: Vigorously scratch the inner surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[10][11]

  • Seed Crystals: Add one or two tiny crystals of the pure compound to the solution. This provides a template for further crystal lattice formation.[11]

  • Flash Cooling: Briefly place the flask in an ultra-low temperature bath (e.g., dry ice/acetone). This can sometimes force nucleation, after which the flask should be returned to a standard ice bath for slow, controlled growth.

  • Reduce Solvent Volume: As a last resort, if the solution is simply too dilute, evaporate some solvent and try again.[11]

Part 4: Visualization of the Workflow

Diagram 1: Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting an optimal recrystallization solvent system.

Solvent_Selection_Workflow start Start: Crude 3-(3,5-Dimethoxybenzoyl) -4-methylpyridine select_solvents 1. Select 4-6 Candidate Solvents (Varying Polarity: e.g., EtOH, IPA, EtOAc, Toluene) start->select_solvents small_scale_test 2. Perform Small-Scale Solubility Tests select_solvents->small_scale_test check_solubility 3. Evaluate Differential Solubility (Insoluble Cold, Soluble Hot?) small_scale_test->check_solubility good_solvent 4. Promising Single Solvent Found check_solubility->good_solvent Yes bad_solvent 5. No Single Solvent is Ideal check_solubility->bad_solvent No scale_up 6. Perform Bulk Recrystallization good_solvent->scale_up mixed_solvent 5a. Design Mixed Solvent System (e.g., EtOH/Water, EtOAc/Hexane) bad_solvent->mixed_solvent troubleshoot 7. Troubleshoot (Oiling, Low Yield, etc.) scale_up->troubleshoot Problems Occur end_success Pure Crystals scale_up->end_success Success troubleshoot->scale_up Re-attempt test_mixed 5b. Test Mixed System mixed_solvent->test_mixed test_mixed->scale_up

Caption: Decision workflow for systematic solvent screening.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. [Link]

  • LibreTexts Chemistry. (2021). 2.1: Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]

  • Reddit. (2022). Recrystallization pointers. r/chemistry. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Dartmouth College. (n.d.). Recrystallization. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

Sources

Technical Support Center: Purification Protocols for 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-35DMB-4MP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely working with 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine , a critical diaryl ketone intermediate often utilized in the synthesis of NAMPT inhibitors (such as GMX1778/CHS-828 analogs).

The purification of this compound presents a unique chemical advantage: the pyridine nitrogen . Unlike neutral diaryl ketones (e.g., benzophenone), your molecule is a weak base (


). This property allows for a high-fidelity "Acid-Base Swing" extraction that can remove >95% of non-basic impurities (starting materials, neutral side products) without chromatography.
Impurity Profile Analysis

Before selecting a protocol, identify your likely contaminants based on your synthesis route:

Impurity ClassLikely IdentityChemical NatureRecommended Removal Strategy
Starting Material A 3,5-Dimethoxybenzoic acid (or ester)Acidic / NeutralAlkaline Wash (removes acids)
Starting Material B 4-Methylpyridine (Picoline)Basic (Volatile)High-Vac Evaporation / Azeotrope
Intermediate Diaryl carbinol (Alcohol form)Neutral / PolarCrystallization (Solubility difference)
By-product Regioisomers (2- or 3-position)BasicChromatography / Selective Crystallization
Inorganics Li, Mg, Al salts (from coupling)IonicAqueous Wash / Chelation

Phase I: The "Acid-Base Swing" Protocol (Primary Purification)

Applicability: Best for removing neutral organics (unreacted nitrile/ester, bis-alkylated byproducts) and acidic impurities (benzoic acids). Principle: We toggle the pyridine ring between its neutral (organic-soluble) and protonated (water-soluble) states.

Workflow Diagram

AcidBaseSwing cluster_impurities Removed Impurities Start Crude Reaction Mixture (Dissolved in EtOAc or DCM) AcidWash Extract with 1M HCl (aq) Start->AcidWash OrgLayer1 Organic Layer (Contains Neutrals & Acids) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Contains Protonated Pyridinium Product) AcidWash->AqLayer1 Keep BaseWash Wash Aq. with fresh Ether/EtOAc (Removes trapped neutrals) AqLayer1->BaseWash Neutralize Basify Aq. Layer with 2M NaOH (Target pH 10-12) BaseWash->Neutralize FinalExtract Extract into DCM/EtOAc Neutralize->FinalExtract Dry Dry (MgSO4) & Concentrate FinalExtract->Dry

Caption: Logical flow for the Acid-Base Swing extraction, isolating the basic pyridine product from neutral/acidic contaminants.

Step-by-Step Protocol
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Extraction: Extract the organic phase 3x with 1M HCl .

    • Mechanism:[1][2][3][4][5][6][7] The pyridine is protonated to form a water-soluble pyridinium salt.

    • Checkpoint: Your product is now in the Aqueous Phase . Do not discard it!

  • Organic Wash: Wash the combined acidic aqueous layers with a small volume of fresh EtOAc.

    • Purpose: Removes trapped neutral impurities (e.g., unreacted ketone, carbinol intermediate). Discard this organic wash.

  • Basification: Cool the aqueous phase to 0°C. Slowly add 2M NaOH or Sat. NaHCO₃ until pH > 10.

    • Observation: The solution should become cloudy/milky as the free base precipitates or oils out.

  • Recovery: Extract the milky aqueous mixture 3x with DCM. Dry over MgSO₄ and concentrate.

Phase II: Crystallization Strategies

If the Acid-Base swing yields a solid that is still colored or <98% pure, recrystallization is preferred over chromatography to avoid silica tailing.

Solvent System Recommendations
Solvent SystemRatio (v/v)Protocol Notes
IPA / Heptane 1:3 to 1:5Dissolve in hot Isopropyl Alcohol (IPA). Add hot Heptane until cloudy. Cool slowly. Best for removing "oily" residues.
Ethanol (Abs.) PureGood for highly crystalline batches. If it doesn't dissolve, add small amount of DCM.
EtOAc / Hexane 1:4Standard system. Risk of "oiling out" if cooling is too rapid.[6]
Troubleshooting "Oiling Out"

Issue: The product separates as a gum/oil instead of crystals.

  • Cause: The melting point is likely near the boiling point of the solvent, or impurities are depressing the melting point.

  • Fix:

    • Re-heat to dissolve the oil.

    • Add a seed crystal (if available) at a temperature slightly below boiling.

    • Scratch the glass surface with a spatula to induce nucleation.

    • Switch to a higher boiling solvent (e.g., Toluene/Cyclohexane) to allow crystallization at higher temperatures.

Phase III: Chromatography (The "Nuclear" Option)

Use this only if regioisomers (e.g., 2-position isomers) are present, as they will co-extract in the Acid-Base swing.

The Problem: Pyridines interact with acidic silanols on silica gel, causing severe peak tailing and product loss. The Solution: Deactivate the silica.

Protocol:

  • Mobile Phase: DCM / Methanol (95:5).

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.

  • Column Pre-treatment: Flush the column with the mobile phase + TEA before loading the sample. This "caps" the active silanol sites.

Frequently Asked Questions (FAQ)

Q: My product has a persistent yellow/orange color. How do I remove it? A: The color often comes from trace conjugated impurities or metal complexes.

  • Solution: Dissolve in Ethanol, add Activated Carbon (Charcoal) , reflux for 15 mins, and filter hot through Celite.

  • Note: If you used a Palladium catalyst (e.g., Suzuki coupling), use a metal scavenger like SiliaMetS® Thiol or QuadraPure® resins instead of just charcoal.

Q: I see a peak at M+16 in the Mass Spec. What is it? A: This is likely the Pyridine N-Oxide .

  • Cause: Over-oxidation during synthesis or exposure to air/peroxides.

  • Removal: N-oxides are much more polar. They will remain in the aqueous phase during the "Basification" step of the Acid-Base swing if you keep the pH moderate (pH 8-9) rather than highly basic, or they can be easily separated via chromatography (they stick to the baseline).

Q: Can I use Toluene for the extraction? A: Avoid Toluene for the Acid-Base swing. Pyridinium salts can sometimes form "tight ion pairs" in non-polar solvents like Toluene, preventing them from fully partitioning into the water layer. Use DCM or EtOAc.[8][9]

References & Grounding

  • General Pyridine Purification:

    • Org.[8][10][11][12] Synth.1973 , 53, 13. (Purification of Pyridine derivatives via Acid/Base extraction).

    • BenchChem Technical Support. Chromatographic Purification of Pyridine Derivatives. Link

  • Benzoylpyridine Synthesis & Properties:

    • Elliott, L. D., et al. "Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy." J. Org. Chem.2017 , 82, 12. Link

    • Murafuji, T., et al. "Synthesis of benzoylpyridines."[3] Tetrahedron1996 .

  • GMX1778/CHS-828 Analog Chemistry:

    • Damon, B. E., et al. "The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis."[13] Cancer Res.2009 .[13] Link

    • Note: This reference validates the biological relevance and structural stability of the cyanoguanidine precursors (benzoylpyridines).

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine before handling.

Sources

Technical Support Center: Minimizing Degradation of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Proper storage and handling are critical to prevent degradation, which can compromise experimental results and product efficacy. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

I. Introduction to 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine Stability

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is a molecule of interest in pharmaceutical and chemical research. As with many complex organic molecules, its stability can be influenced by environmental factors such as temperature, light, humidity, and atmospheric oxygen. The core structure, containing both a pyridine ring and an aromatic ketone, presents specific vulnerabilities. The pyridine nitrogen can be susceptible to oxidation, and the overall structure may be sensitive to photodegradation.[1] Understanding these potential degradation pathways is the first step in implementing effective storage strategies.

II. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine.

What are the primary factors that can cause degradation of this compound?

The primary degradation factors for aromatic ketones and pyridine derivatives include:

  • Oxidation: The pyridine nitrogen and aromatic rings can be susceptible to oxidation, potentially forming N-oxides or other oxidative byproducts.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[1] It is a common practice to store such compounds in amber glass vials or opaque containers to protect them from light.[2]

  • Hydrolysis: While the core structure is generally stable, extreme pH conditions (acidic or basic) can potentially catalyze hydrolysis, especially if other susceptible functional groups are present in derivatives.[1]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.

  • Moisture: Pyridine and its derivatives can be hygroscopic, absorbing water from the atmosphere.[3] This moisture can potentially facilitate hydrolytic degradation.

What are the ideal storage conditions for solid 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine?

For optimal stability, the solid compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidation.[1]
Light Protected from light (Amber vial)Prevents photodegradation.[2][4]
Humidity Low humidity (Desiccator)Prevents moisture absorption and potential hydrolysis.[1]
How should I store solutions of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine?

Solutions are generally more prone to degradation than the solid material.

  • Solvent Choice: Use high-purity, anhydrous solvents. The choice of solvent can impact stability, so it is advisable to perform preliminary stability studies in your chosen solvent system if long-term storage is required.

  • Storage Conditions: Store solutions at -20°C or lower, protected from light in tightly sealed containers. If possible, purge the headspace of the vial with an inert gas before sealing.

  • Short-Term Use: For daily use, it is preferable to prepare fresh solutions. If a stock solution is used, allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

How can I tell if my sample of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine has degraded?

Visual inspection can sometimes reveal degradation (e.g., discoloration of the solid). However, the most reliable method is analytical testing. Unexpected peaks in an HPLC chromatogram are a strong indicator of degradation.[1] A change in the compound's melting point or the appearance of new signals in an NMR spectrum can also signify the presence of impurities.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis

Question: I am analyzing my sample of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine via HPLC and I see unexpected peaks that were not present in the initial analysis. What could be the cause and how do I investigate it?

Answer: The appearance of new peaks in your HPLC chromatogram is a primary indicator of sample degradation.[1] The following workflow can help you identify the cause and the nature of the degradation products.

Experimental Workflow for Investigating Degradation

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution A Unexpected peaks in HPLC chromatogram B Review Storage Conditions (Temp, Light, Atmosphere) A->B Verify handling C Perform Forced Degradation Studies A->C Characterize degradation E Optimize Storage Conditions (e.g., inert gas, lower temp) B->E If suboptimal D Analyze by LC-MS to Identify Degradation Products C->D Identify mass of impurities F Develop Stability-Indicating HPLC Method D->F Validate separation G A Discoloration of Solid Compound Observed B Quarantine the Affected Lot A->B C Re-analyze Purity (HPLC, NMR, MS) B->C D Compare with Certificate of Analysis C->D E If Purity is Compromised D->E Purity < Specification G If Purity is Acceptable D->G Purity within Specification F Discard and Use a Fresh Lot E->F H Review and Reinforce Storage Protocols G->H

Caption: Decision-making process for discolored solid material.

Recommended Actions:
  • Isolate the Material: Immediately quarantine the affected batch to prevent its use in experiments.

  • Re-characterization: Perform a comprehensive analysis of the material to determine its current purity and identify any new impurities. [1] * HPLC: To quantify the purity and detect degradation products.

    • NMR Spectroscopy: To check for structural changes.

    • Mass Spectrometry (MS): To identify the molecular weights of any impurities. [5]3. Review Storage Practices: Assess the storage conditions of the affected material. Ensure that it was stored in a tightly sealed container, protected from light, at the recommended temperature, and ideally under an inert atmosphere. [1][3][6]4. Future Prevention: If degradation is confirmed, discard the material. For future lots, strictly adhere to the ideal storage conditions outlined in the FAQ section. Consider aliquoting the material upon receipt to minimize repeated exposure of the bulk container to the atmosphere.

IV. Analytical Methods for Degradation Monitoring

Consistent monitoring is key to ensuring the integrity of your compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for this purpose. [7][5]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is often suitable for separating the parent compound from its potential degradation products. [7]A stability-indicating method is one that can resolve the active ingredient from all potential degradation products. [7]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile degradation products. [8]* UV Spectrophotometry: While less specific than chromatography, a change in the UV spectrum can indicate degradation. The concentration of pyridine can be determined by measuring its absorbance at its maximum absorption wavelength. [8] By implementing these storage, handling, and troubleshooting protocols, researchers can significantly minimize the degradation of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, ensuring the reliability and reproducibility of their experimental outcomes.

V. References

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. Retrieved from [Link]

  • ResearchGate. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • US Hazmat Rentals. (n.d.). Pyridine Chemical Storage Specifications - C5H5N. Retrieved from [Link]

  • IWA Publishing. (2024, April 2). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4 | Water Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of degradation behavior of HO· to pyridine in electrochemical process. Retrieved from [Link]

  • BioKB. (n.d.). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]

  • Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]

Sources

catalyst optimization for 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the catalytic optimization for synthesizing 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine , a challenging scaffold due to the steric hindrance of the C4-methyl group and the coordinating nature of the pyridine nitrogen.

The primary synthetic route addressed here is the Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling , which offers the highest modularity for drug discovery but requires precise tuning to overcome catalyst poisoning and steric barriers.

Module 1: Critical Reaction Design

The Challenge: The "Ortho-Effect" & Pyridine Poisoning

Synthesizing 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine involves coupling a 3-halo-4-methylpyridine with a 3,5-dimethoxyphenylboronic acid (or derivative) under a CO atmosphere.

Two primary failure modes exist:

  • Steric Inhibition: The C4-methyl group hinders oxidative addition and transmetalation at the C3 position.

  • Catalyst Deactivation: The pyridine nitrogen can displace phosphine ligands, forming inactive [Pd(Pyridine)2Cl2] species (The "Pyridine Problem").

Recommended Catalytic Systems

Do not use generic conditions (e.g., Pd(PPh3)4). Use the following tiered systems based on steric demand.

TierCatalyst PrecursorLigandRationale
1. Standard Pd(OAc)₂SPhos Water-soluble, air-stable. Excellent for ortho-substituted coupling. Resists oxidation.
2. High-Steric Pd₂(dba)₃XPhos The bulky biaryl backbone prevents pyridine coordination to Pd while facilitating oxidative addition into hindered halides.
3. Difficult Pd-PEPPSI-IPr(N-Heterocyclic Carbene)Extremely robust. The NHC ligand binds tightly, preventing displacement by the pyridine substrate.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at <30% Conversion

User Question: "I am using Pd(OAc)2/PPh3 with K2CO3 in Toluene/Water. The reaction turns black immediately, and LCMS shows mostly starting material. What is happening?"

Technical Diagnosis: You are experiencing "Pd-Black" precipitation .[1] Triphenylphosphine (PPh3) is too labile and not bulky enough to protect the Pd center from the 4-methylpyridine substrate. The pyridine nitrogen coordinates to the Pd, displacing PPh3, leading to cluster formation (Pd black) and catalytic death.

Corrective Protocol:

  • Switch Ligand: Move to a Buchwald dialkylbiaryl phosphine. XPhos or RuPhos are superior here.

    • Why? These ligands form a monolithic L-Pd(0) species that is sterically crowded, preventing the pyridine nitrogen from binding.

  • Solvent Change: Switch to 1,4-Dioxane or Anisole . Toluene is often too non-polar to solubilize the intermediate Pd-complexes in this specific pathway.

  • Temperature: Increase to 100°C . High steric hindrance requires higher thermal energy to drive the transmetalation step.

Issue 2: Formation of "Des-Bromo" Byproduct (Dehalogenation)

User Question: "I see significant amounts of 4-methylpyridine (hydrodehalogenation) instead of the acylated product. Why?"

Technical Diagnosis: This is a classic symptom of failed transmetalation . The oxidative addition occurred (Pd inserted into the C-Br bond), but the boronic acid failed to transmetalate. The Ar-Pd-Br intermediate then abstracted a hydride (likely from the solvent or alcohol additives) and reductively eliminated.

Corrective Protocol:

  • Check Boronic Acid Quality: 3,5-Dimethoxyphenylboronic acid is electron-rich and prone to protodeboronation .

    • Test: Run a TLC of the boronic acid. If you see a smear or a baseline spot, recrystallize it or switch to the Pinacol Ester (BPin) derivative, which is more stable.

  • Base Optimization: Switch from Carbonates (K₂CO₃) to Phosphates (K₃PO₄) .

    • Mechanism:[2][3][4][5][6][7] Anhydrous K₃PO₄ suspended in dioxane/water minimizes the concentration of free water, reducing the rate of boronic acid hydrolysis while maintaining basicity for transmetalation.

  • Increase CO Pressure: If performing carbonylation, low CO concentration slows the CO-insertion step, leaving the Ar-Pd-Br species vulnerable to side reactions. Maintain balloon pressure (1 atm) or slight overpressure (3 bar).

Issue 3: Regioisomer Contamination

User Question: "I see a small impurity (~5%) with the same mass. Could the catalyst be migrating?"

Technical Diagnosis: Yes. "Ring-Walking" (Pd migration) can occur on electron-deficient rings like pyridine, especially if the reduction of Pd(II) to Pd(0) is slow. The Pd can migrate from C3 to C2 or C4 (if H is present) before coupling.

Corrective Protocol:

  • Pre-activate the Catalyst: Heat the Pd source and ligand in the solvent for 10 minutes before adding the aryl halide. This ensures the active L-Pd(0) species is formed immediately.

  • Use a Pre-catalyst: Switch to XPhos Pd G4 . This precatalyst generates the active species instantaneously at room temperature, minimizing the time window for migration.

Module 3: Visualizing the Pathway

The following diagram illustrates the competitive pathways between the desired Carbonylative Cycle and the inhibitory "Pyridine Poisoning" pathway.

CatalystOptimization Start Pd(0) + Ligand OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd 3-Bromo-4-methylpyridine Poison DEAD END: Pd-Pyridine Complex (Catalyst Poisoning) OxAdd->Poison Low Steric Ligand (e.g., PPh3) CO_Insert CO Insertion (Acyl-Pd complex) OxAdd->CO_Insert Bulky Ligand (e.g., XPhos) TransMet Transmetalation (+ Ar'-B(OH)2) CO_Insert->TransMet Base + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration

Figure 1: Catalytic cycle showing the critical divergence point where bulky ligands (Green path) prevent pyridine coordination (Red path).

Module 4: Optimized Experimental Protocol

Target: Synthesis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine via Carbonylative Suzuki Coupling.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon.

  • Catalyst Charge: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) .

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration) . Stir at RT for 5 mins to pre-complex.

  • Reagents: Add:

    • 3-Bromo-4-methylpyridine (1.0 equiv)

    • 3,5-Dimethoxyphenylboronic acid (1.5 equiv)

    • K₃PO₄ (3.0 equiv) (finely ground).

  • Carbonylation:

    • Option A (CO Gas): Purge flask with CO gas (balloon).

    • Option B (Solid Source): Add Molybdenum Hexacarbonyl [Mo(CO)₆] (1.0 equiv) if high-pressure equipment is unavailable.

  • Reaction: Heat to 100°C for 16 hours.

  • Workup (Critical for Metal Removal):

    • Cool to RT. Filter through Celite.

    • Scavenging: Add SiliaMetS® Thiol or charcoal to the filtrate and stir for 30 mins to remove residual Pd (Pyridine products bind Pd tightly).

    • Wash with NaHCO₃, extract with EtOAc, and concentrate.

Module 5: Comparison of Coupling Strategies

StrategyProsConsBest For
Carbonylative Suzuki Single step; uses available halides.Requires CO gas; Temperature sensitive.Scale-up
Negishi Acylation High reactivity; works at RT.Requires Zinc reagents (moisture sensitive).Lab Scale / Difficult Substrates
Direct Lithiation No Pd catalyst needed.Cryogenic temps (-78°C) required; Functional group intolerance.Early Discovery
References
  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Focus on "The Pyridine Problem" in Chapter 2). Link

  • Li, H., et al. (2011). Palladium-Catalyzed Carbonylative Suzuki Coupling of Aryl Bromides with Arylboronic Acids using Solid CO Sources. Organic Letters. Link

  • Campeau, L. C., & Fagnou, K. (2006). Applications of Pyridine N-Oxides in Transition Metal-Catalyzed Cross-Coupling. Chemical Society Reviews. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural characterization of novel synthesized compounds is the bedrock of innovation and regulatory compliance. Substituted pyridines, such as 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, represent a pivotal class of heterocyclic compounds, frequently forming the core of pharmacologically active agents and functional materials. Their intricate electronic nature and potential for diverse substitution patterns demand a robust, multi-faceted analytical approach for unambiguous structural verification.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine. Moving beyond a mere recitation of data, we will explore the causal relationships between molecular structure and spectral output. Furthermore, we will objectively compare the diagnostic power of ¹H NMR with other cornerstone analytical techniques, offering a holistic perspective on its role in modern chemical research.

Part 1: The Cornerstone Technique - ¹H NMR Spectroscopy

¹H NMR spectroscopy stands as the preeminent tool for determining the precise structure of organic molecules in solution. It operates on the principle that atomic nuclei with a quantum property called "spin" behave like tiny magnets.[1] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, a phenomenon known as resonance. The exact resonance frequency, or "chemical shift," is exquisitely sensitive to the local electronic environment of each proton, providing a detailed fingerprint of the molecule's hydrogen framework.[2]

For a molecule like 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, ¹H NMR provides three critical pieces of information:

  • Chemical Shift (δ): The location of a signal on the x-axis (in ppm) indicates the electronic environment of a proton or set of equivalent protons.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet) reveals the number of neighboring, non-equivalent protons, governed by the n+1 rule.[1][3]

Predicted ¹H NMR Spectrum of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

To understand the spectrum, we must first dissect the molecule into its distinct proton environments.

Caption: Molecular structure of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine with distinct proton environments labeled (Ha-He).

Based on established chemical shift principles for substituted pyridines and aromatic systems, we can predict the following ¹H NMR spectrum.[4][5]

Proton Label Assignment Integration Predicted δ (ppm) Multiplicity Coupling Constant (J) Rationale for Chemical Shift
Ha Pyridine H-21H~8.6 - 8.8Singlet (or narrow d)J(Ha,Hc) ≈ 0.5-1 HzDeshielded by adjacent electronegative Nitrogen and proximity to the carbonyl group.
Hb Pyridine H-61H~8.5 - 8.7DoubletJ(Hb,Hc) ≈ 5 HzDeshielded by adjacent electronegative Nitrogen.
Hc Pyridine H-51H~7.2 - 7.4DoubletJ(Hc,Hb) ≈ 5 HzLess deshielded than H-2 and H-6. Coupled to Hb.
Hd Benzoyl H-4'1H~6.8 - 7.0Triplet (or narrow t)J(Hd,He) ≈ 2.3 HzShielded by two ortho-methoxy groups. Appears as a triplet due to coupling with two equivalent He protons.
He Benzoyl H-2', H-6'2H~7.0 - 7.2DoubletJ(He,Hd) ≈ 2.3 HzLess shielded than Hd. Coupled to Hd.
-OCH₃ Methoxy Protons6H~3.8 - 3.9SingletN/AProtons on oxygen-bound methyl groups. No adjacent protons to couple with.
-CH₃ Methyl Protons3H~2.4 - 2.6SingletN/AProtons on the pyridine-bound methyl group. No adjacent protons to couple with.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A trustworthy result is contingent on a meticulous experimental procedure.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine sample.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[6]

    • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

  • Instrument Setup & Data Acquisition (on a 400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample, resulting in sharp, symmetrical peaks.

    • Set acquisition parameters:

      • Spectral Width: ~16 ppm (to ensure all signals are captured).

      • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

      • Relaxation Delay (d1): 1-2 seconds. This is the time delay between pulses to allow protons to return to their equilibrium state.

      • Pulse Angle: A 30-45 degree pulse is often used for quantitative measurements.

  • Data Processing:

    • Apply a Fourier Transform (FT) to convert the raw data (Free Induction Decay, FID) into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, integrations, and coupling constants to assign the peaks to the molecular structure.

Part 2: A Broader Perspective - Comparison with Alternative Techniques

While ¹H NMR is exceptionally powerful, a comprehensive structural elucidation relies on a synergistic suite of analytical methods. No single technique provides all the answers, and their combined data create a self-validating system.[7][8][9]

Technique Information Provided for Target Molecule Strengths Weaknesses
¹H NMR Detailed proton framework, connectivity (via J-coupling), stereochemistry, number of unique proton environments.Non-destructive, highly reproducible, excellent for determining precise structure and isomerism, quantitative.[10]Relatively low sensitivity compared to MS, requires soluble sample, complex spectra can be difficult to interpret.[10]
¹³C NMR Carbon backbone, number of unique carbon environments, general chemical environment of carbons (sp², sp³, etc.).Complements ¹H NMR by showing the carbon skeleton, simpler spectra (typically no C-C coupling).Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times, generally not quantitative without special parameters.
Mass Spectrometry (MS) Precise molecular weight, molecular formula (with high resolution MS), fragmentation patterns that give clues about substructures.Extremely high sensitivity (picomole to femtomole level), requires very little sample, can be coupled to separation techniques (GC/LC).[10]Destructive technique, provides limited information on connectivity and stereoisomerism, can be complex to interpret.[7]
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies. For this molecule, it would clearly show the C=O (ketone) stretch (~1680-1700 cm⁻¹) and C-O (ether) stretches.Fast, simple, non-destructive, excellent for identifying functional groups.[8]Provides limited information about the overall molecular structure and connectivity, not suitable for distinguishing between isomers with the same functional groups.
A Synergistic Workflow for Unambiguous Characterization

An efficient and reliable workflow combines these techniques to cross-validate findings.

G cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation & Structure Assembly Sample Synthesized Compound (Unknown Structure) IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR Data1 Functional Groups Identified (e.g., C=O, C-O-C) IR->Data1 Data2 Molecular Formula Confirmed (e.g., C₁₅H₁₅NO₃) MS->Data2 Data3 Proton Framework & Connectivity HNMR->Data3 Data4 Carbon Skeleton CNMR->Data4 Structure Proposed Structure Data1->Structure Data2->Structure Data3->Structure Data4->Structure

Caption: A typical workflow for the structural elucidation of an organic compound, integrating multiple analytical techniques.

Part 3: The Diagnostic Power of ¹H NMR - A Comparative Case Study

To truly appreciate the resolving power of ¹H NMR, let's compare the predicted spectrum of our target molecule with that of a structural isomer: 2-(3,5-Dimethoxybenzoyl)-4-methylpyridine . The only difference is the position of the benzoyl group on the pyridine ring. This seemingly small change would induce dramatic and easily identifiable differences in the ¹H NMR spectrum, particularly in the aromatic region.

Proton Position (Pyridine Ring) Predicted δ in 3-(benzoyl)... (Target) Predicted δ in 2-(benzoyl)... (Isomer) Reason for the Difference
H-2 ~8.6 - 8.8 ppmN/A (Substituted)The absence of this signal is the most definitive indicator of 2-substitution.
H-3 N/A (Substituted)~7.8 - 8.0 ppmIn the isomer, this proton is adjacent to the electron-withdrawing carbonyl group, causing a significant downfield shift.
H-5 ~7.2 - 7.4 ppm~7.1 - 7.3 ppmThe electronic environment is broadly similar in both isomers.
H-6 ~8.5 - 8.7 ppm~8.6 - 8.8 ppmIn both cases, this proton is adjacent to the ring nitrogen, resulting in a strong deshielding effect.

This comparison underscores how ¹H NMR doesn't just identify a molecule; it precisely maps its topology. The unique chemical shifts and splitting patterns of the pyridine protons provide a definitive fingerprint that easily distinguishes between these two isomers, a task that would be significantly more challenging for MS or IR alone.

Conclusion

For the structural analysis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, ¹H NMR spectroscopy is an indispensable tool. It offers an unparalleled level of detail regarding the proton framework, enabling the confident assignment of structure and the clear differentiation between isomers. While its supremacy in this domain is clear, its true power is realized when integrated into a broader analytical workflow. By synergistically combining the connectivity information from NMR with molecular weight data from mass spectrometry and functional group identification from infrared spectroscopy, researchers can achieve a self-validating, unambiguous, and robust characterization of novel chemical entities, ensuring the integrity and reliability of their scientific findings.

References

  • ResearchGate. (n.d.). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...
  • Quora. (2023). Can you explain the differences between IR, NMR and mass spectroscopy?
  • ResearchGate. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions.
  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
  • University of Regensburg. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Slanina, T., et al. (2022). Pd(II)
  • EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics. Retrieved from [Link]

  • DePorre, Y., et al. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
  • Emwas, A.-H. M. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Retrieved from [Link]

  • St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
  • Quantum Analytics. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpreting simple ¹H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]

  • ResearchGate. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
  • ResearchGate. (n.d.). Table 2 NMR chemical shifts (ppm) and coupling constants (Hz) of the...
  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). chapter 32. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this critical assessment, valued for its precision and versatility in separating and quantifying components within a sample.[1][2] This guide provides an in-depth, experience-driven approach to developing a robust HPLC method for determining the purity of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, a novel heterocyclic ketone. We will explore the rationale behind experimental choices, present a detailed protocol, and compare the developed HPLC method with alternative analytical techniques.

Understanding the Analyte: Physicochemical Properties and Initial Considerations

Successful HPLC method development begins with a thorough understanding of the analyte's physicochemical properties.[3] 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine possesses a unique structure, incorporating a basic pyridine ring and a substituted benzoyl group. The pyridine moiety, with a pKa around 5-6, suggests that the compound's ionization state will be sensitive to the pH of the mobile phase.[4] The aromatic nature of the molecule indicates strong UV absorbance, making UV detection a suitable choice.

Initial literature searches for similar compounds, such as other pyridine derivatives and aromatic ketones, reveal that reversed-phase HPLC is a common and effective approach.[5][6] C18 columns are frequently employed for their ability to retain moderately polar to non-polar compounds.[7]

A Strategic Approach to HPLC Method Development

Our method development follows a systematic progression, from initial screening to fine-tuning for optimal performance. This iterative process ensures a robust and reliable method that is fit for its intended purpose, in line with the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[8][9][10][11][12]

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte Understand Analyte (pKa, logP, UV Spectra) Column_Screen Column Screening (C18, Phenyl, Cyano) Analyte->Column_Screen Guides Selection Mobile_Phase_Screen Mobile Phase Screening (ACN/Water, MeOH/Water) Column_Screen->Mobile_Phase_Screen Evaluate Retention Gradient_Opt Gradient Optimization (Slope, Time) Mobile_Phase_Screen->Gradient_Opt Initial Conditions pH_Opt Mobile Phase pH (Buffer Selection) Gradient_Opt->pH_Opt Improve Resolution Flow_Rate_Temp Flow Rate & Temperature (Efficiency vs. Pressure) pH_Opt->Flow_Rate_Temp Fine-tune Selectivity Validation Validation as per ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision, Robustness) Flow_Rate_Temp->Validation Final Method

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometric behavior of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, a molecule featuring a central ketone linking a substituted pyridine ring and a dimethoxybenzene moiety. Understanding the fragmentation patterns of such compounds is paramount for their unambiguous identification, structural elucidation, and impurity profiling during the drug discovery and development process. High-resolution mass spectrometry (HRMS) is a cornerstone technology in pharmaceutical analysis, offering unparalleled precision in determining molecular structures.[1][2] This document compares fragmentation behaviors under different ionization and dissociation techniques, grounded in established chemical principles to provide a predictive framework for related molecular scaffolds.

Core Principles & Experimental Design

The fragmentation of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is governed by the inherent chemical properties of its constituent parts: an aromatic ketone, a pyridine ring, and methoxy substituents. The most probable fragmentation pathways involve cleavages at the weakest bonds and the formation of the most stable resulting ions.[3]

Our analysis will compare two common analytical workflows:

  • Electron Ionization (EI): A high-energy "hard" ionization technique that induces extensive fragmentation, creating a detailed fingerprint of the molecule.

  • Electrospray Ionization with Tandem MS (ESI-MS/MS): A "soft" ionization technique that typically forms a protonated molecular ion [M+H]+, which is then isolated and fragmented in a controlled manner using Collision-Induced Dissociation (CID).[4] This multi-stage approach provides clear parent-daughter ion relationships, crucial for structural confirmation.

The site of protonation in ESI significantly influences the subsequent fragmentation cascade. For this molecule, the basic nitrogen of the pyridine ring and the carbonyl oxygen are the most likely protonation sites.

Experimental Protocol: A Self-Validating Workflow

A robust analytical protocol is essential for reproducible and trustworthy data. The following describes a standard methodology for the analysis of the target compound.

Instrumentation:

  • LC-MS System: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled to a UHPLC system. Such systems provide the mass accuracy required to determine elemental compositions for both precursor and fragment ions.[5][6]

  • Ionization Methods:

    • ESI: Positive ion mode.

    • EI: (Typically via GC-MS) Standard 70 eV electron energy.

  • Tandem MS Method:

    • Collision-Induced Dissociation (CID): The protonated molecule [M+H]+ is mass-selected and subjected to collisions with an inert gas (e.g., nitrogen or argon) to induce fragmentation.[7]

Workflow Diagram:

Caption: Predicted major ESI-MS/MS fragmentation pathways.

The detection of the m/z 165.06 ion is diagnostic for the 3,5-dimethoxybenzoyl substructure, while the ion at m/z 122.06 confirms the 4-methylpyridine-carbonyl substructure. The presence of both fragments provides conclusive evidence of the overall molecular architecture.

Electron Ionization (EI) Fragmentation

EI mass spectrometry will produce a radical cation [M]+• at m/z 257.11. The fragmentation will be more extensive than in ESI-MS/MS, but the primary α-cleavages are expected to remain dominant. The most stable fragment ion often forms the base peak in the spectrum. [8] Table 2: Predicted Key Fragment Ions from EI-MS

Predicted m/zRelative IntensityProposed FormulaOrigin of Fragment
257.11Moderate[C₁₅H₁₅NO₃]⁺•Molecular Ion [M]⁺•
165.06Base Peak [C₉H₉O₃]⁺3,5-Dimethoxybenzoyl acylium ion . Its high stability suggests it will be the most abundant fragment.
150.04Moderate[C₈H₆O₃]⁺•Loss of a methyl radical (•CH₃) from the m/z 165 fragment.
120.04Significant[C₇H₆NO]⁺4-Methyl-3-pyridylcarbonyl acylium ion .
93.06Moderate[C₆H₇N]⁺•4-Methylpyridine radical cation, from cleavage and rearrangement.

Comparative Insights & Structural Validation

  • ESI-MS/MS vs. EI-MS: ESI-MS/MS provides a "cleaner" spectrum by isolating the precursor ion, making it ideal for targeted structural confirmation. EI-MS offers a broader fragmentation pattern that can serve as a unique fingerprint for library matching but can be more complex to interpret de novo.

  • Diagnostic Value: The α-cleavage leading to the m/z 165 acylium ion is the most significant fragmentation event across both techniques. The stability of this ion, conferred by the electron-donating methoxy groups, drives its high abundance. This fragment is the definitive marker for the 3,5-dimethoxybenzoyl portion of the molecule.

  • Confirming Connectivity: The presence of both the benzoyl fragment (m/z 165) and the pyridine-containing fragment (m/z 122 or 120) in the same spectrum confirms that these two moieties are linked via the ketone carbonyl group. The absence of one of these key fragments would suggest an isomeric structure or a different compound entirely.

Conclusion

The mass spectrometric fragmentation of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is dominated by predictable α-cleavage pathways adjacent to the central carbonyl group. Under ESI-MS/MS conditions, the protonated molecule at m/z 258.11 fragments to produce key diagnostic ions at m/z 165.06 and m/z 122.06. Under EI conditions, the molecular ion at m/z 257.11 yields similar fragments, with the highly stable 3,5-dimethoxybenzoyl cation (m/z 165.06) predicted to be the base peak. By leveraging high-resolution mass spectrometry and comparing different fragmentation strategies, researchers can confidently determine the structure of this and related compounds, ensuring the integrity and quality of molecules advancing through the drug development pipeline.

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Spectroscopy Online. [Link]

  • Hughes, N. High Resolution Mass Spectrometry for Drug Discovery and Development. Journal of Analytical & Pharmaceutical Research. [Link]

  • Careri, M., & Mangia, A. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules. [Link]

  • Ultra-high-resolution mass spectrometry in chemical-pharmaceutical analyses. News-Medical.net. [Link]

  • Williamson, K. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • Traldi, P., et al. (2002). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid Communications in Mass Spectrometry. [Link]

  • Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. ResearchGate. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • Le, T., & Zhao, Y. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta. [Link]

  • Collision-Induced Dissociation. National High Magnetic Field Laboratory. [Link]

  • Li, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. [Link]

  • Collision-induced dissociation – Knowledge and References. Taylor & Francis. [Link]

  • MS/MS spectra of compound 35 and proposed fragmentation pathways of... ResearchGate. [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

  • Reus, M., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Journal of the American Society for Mass Spectrometry. [Link]

  • Mass Spectrometry Fragmentation. chemconnections.org. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • 4-Methoxy-3,5-dimethylpyridine. PubChem. [Link]

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

Sources

A Comparative Guide to the Synthetic Routes for 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, combining a substituted pyridine ring with a dimethoxybenzoyl group, is of significant interest in medicinal chemistry. The efficient and scalable synthesis of this molecule is crucial for drug discovery and development programs. This guide provides an in-depth comparison of two plausible synthetic routes for the preparation of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, offering insights into the experimental methodologies, underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[1] This approach involves the electrophilic aromatic substitution of 4-methylpyridine with 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Scientific Rationale

The core of this strategy lies in the generation of a highly electrophilic acylium ion from 3,5-dimethoxybenzoyl chloride and a Lewis acid, such as aluminum chloride (AlCl₃).[2] This acylium ion then attacks the electron-rich pyridine ring. The directing effects of the methyl group and the pyridine nitrogen influence the position of acylation. While the methyl group is an ortho-, para-director, the pyridine nitrogen is a deactivating group and directs meta to itself. In 4-methylpyridine, the 3-position is meta to the nitrogen and ortho to the methyl group, making it a plausible site for electrophilic attack.

A significant challenge in the Friedel-Crafts acylation of pyridines is the complexation of the Lewis acid catalyst with the basic lone pair of electrons on the pyridine nitrogen.[3] This deactivates the ring towards electrophilic substitution and can necessitate the use of stoichiometric or excess amounts of the Lewis acid.[1] Milder Lewis acids or alternative strategies may be required to overcome this issue.

Experimental Protocol

Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

A reliable method for the preparation of 3,5-dimethoxybenzoyl chloride involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[4][5]

  • Procedure: To a suspension of 3,5-dimethoxybenzoic acid (1.0 eq) in an inert solvent such as toluene, add a catalytic amount of DMF.[4] Heat the mixture to approximately 50°C and add thionyl chloride (1.2-1.5 eq) dropwise.[4] After the addition is complete, heat the reaction mixture to around 90°C for 2-3 hours until the evolution of gas ceases.[4] The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 3,5-dimethoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of 4-Methylpyridine

  • Procedure: To a cooled (0°C) suspension of a Lewis acid, such as aluminum chloride (AlCl₃, 2.0-3.0 eq), in a dry, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane, slowly add a solution of 3,5-dimethoxybenzoyl chloride (1.0 eq) in the same solvent. Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex. Then, add 4-methylpyridine (1.2 eq) dropwise, maintaining the low temperature. After the addition, allow the reaction to warm to room temperature and stir for several hours or until completion is indicated by TLC analysis. The reaction is then carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Workflow Diagram

Friedel-Crafts Acylation cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acylation 3,5-Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid 3,5-Dimethoxybenzoyl_Chloride 3,5-Dimethoxybenzoyl Chloride 3,5-Dimethoxybenzoic_Acid->3,5-Dimethoxybenzoyl_Chloride Toluene, DMF (cat.), 90°C SOCl2 SOCl₂ SOCl2->3,5-Dimethoxybenzoyl_Chloride Product 3-(3,5-Dimethoxybenzoyl)- 4-methylpyridine 3,5-Dimethoxybenzoyl_Chloride->Product DCM, 0°C to rt 4-Methylpyridine 4-Methylpyridine 4-Methylpyridine->Product AlCl3 AlCl₃ AlCl3->Product

Caption: Workflow for the Friedel-Crafts Acylation Route.

Route 2: Grignard Reagent Based Synthesis

An alternative approach to circumvent the challenges of the Friedel-Crafts acylation on a pyridine ring is to employ an organometallic strategy, specifically utilizing a Grignard reagent.[6][7] This multi-step route involves the preparation of a Grignard reagent from a halogenated 4-methylpyridine, followed by its reaction with a suitable 3,5-dimethoxybenzoyl electrophile.

Scientific Rationale

This synthetic design reverses the polarity of the reactants compared to the Friedel-Crafts route. Here, the pyridine ring acts as the nucleophile (in the form of a Grignard reagent), and the benzoyl group is the electrophile. This method avoids the use of strong Lewis acids that can complex with the pyridine nitrogen. The key steps are the regioselective halogenation of 4-methylpyridine and the subsequent formation of the Grignard reagent, which is then acylated. The reaction of a Grignard reagent with an ester or an acyl chloride is a well-established method for ketone synthesis.[8]

Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-methylpyridine

The synthesis of 3-bromo-4-methylpyridine can be achieved by the bromination of 4-methylpyridine.[9]

  • Procedure: To a mixture of aluminum chloride (AlCl₃, 1.3 eq) and potassium bromide (0.2 eq), slowly add 4-methylpyridine (1.0 eq) at room temperature under a nitrogen atmosphere.[9] Heat the mixture to 120°C and add bromine (1.3 eq) dropwise over about an hour.[9] Maintain the temperature and continue stirring for several hours. After cooling, the reaction mixture is poured into ice water and neutralized with a base. The product is then extracted with an organic solvent, and the combined organic layers are purified by distillation or column chromatography to yield 3-bromo-4-methylpyridine.[9] A yield of around 57% has been reported for this procedure.[9]

Step 2: Grignard Reaction and Acylation

  • Procedure: Prepare the Grignard reagent by reacting 3-bromo-4-methylpyridine (1.0 eq) with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The reaction can be initiated with a small crystal of iodine or 1,2-dibromoethane. Once the Grignard reagent has formed, cool the solution to -78°C and add a solution of 3,5-dimethoxybenzoyl chloride (1.0 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. Purification by column chromatography will afford the desired 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine.

Workflow Diagram

Grignard Route cluster_0 Step 1: Bromination cluster_1 Step 2: Grignard Formation & Acylation 4-Methylpyridine_Grignard 4-Methylpyridine 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine 4-Methylpyridine_Grignard->3-Bromo-4-methylpyridine AlCl₃, KBr, 120°C Br2 Br₂ Br2->3-Bromo-4-methylpyridine Grignard_Reagent 4-Methyl-3-pyridylmagnesium bromide 3-Bromo-4-methylpyridine->Grignard_Reagent THF Mg Mg Mg->Grignard_Reagent Product_Grignard 3-(3,5-Dimethoxybenzoyl)- 4-methylpyridine Grignard_Reagent->Product_Grignard THF, -78°C to rt 3,5-Dimethoxybenzoyl_Chloride_Grignard 3,5-Dimethoxybenzoyl Chloride 3,5-Dimethoxybenzoyl_Chloride_Grignard->Product_Grignard

Caption: Workflow for the Grignard Reagent Based Route.

Comparative Analysis

FeatureRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Reagent Based Synthesis
Number of Steps 22 (assuming 3,5-dimethoxybenzoyl chloride is prepared separately)
Starting Materials 4-Methylpyridine, 3,5-Dimethoxybenzoic Acid4-Methylpyridine, 3,5-Dimethoxybenzoic Acid, Bromine
Key Reagents Thionyl Chloride, Lewis Acid (e.g., AlCl₃)Bromine, Magnesium, 3,5-Dimethoxybenzoyl Chloride
Potential Challenges - Lewis acid complexation with pyridine nitrogen leading to low yields.[3]- Potential for polysubstitution.- Harsh reaction conditions.- Preparation of the Grignard reagent can be sensitive to moisture and air.[6]- Regioselectivity of the initial bromination step.
Advantages - More direct route.- Potentially fewer purification steps if the reaction is clean.- Avoids the issue of Lewis acid-pyridine complexation.- Milder reaction conditions for the acylation step.
Predicted Yield Variable, potentially moderate to low without optimization.Potentially higher and more reliable yields for the acylation step.

Conclusion

Both the Friedel-Crafts acylation and the Grignard reagent-based synthesis represent viable pathways for the preparation of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine.

The Friedel-Crafts acylation is a more direct approach but is likely to be challenging due to the basicity of the pyridine substrate. Overcoming the deactivation of the ring by the Lewis acid-nitrogen complex would be the primary hurdle to achieving good yields. This route may be more suitable for small-scale synthesis where optimization of the Lewis acid and reaction conditions is feasible.

The Grignard reagent-based synthesis is a more robust and likely higher-yielding approach, especially for larger-scale preparations. While it involves an additional step for the halogenation of 4-methylpyridine, it circumvents the critical issue of catalyst poisoning inherent in the Friedel-Crafts acylation of pyridines. The individual steps in this route are generally well-established and reliable.

The choice between these two synthetic strategies will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, available resources, and the importance of maximizing the overall yield. For robust and scalable production, the Grignard-based route appears to be the more promising option.

References

  • PrepChem. Synthesis of 3,5-dimethoxybenzoyl chloride. [Link]

  • PubMed Central. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]

  • YouTube. Friedel Crafts Acylation and Akylation. [Link]

  • Supporting Information. General procedure A1-2. [Link]

  • Quora. Why does pyridine not give a Friedel craft reaction? [Link]

  • ACS Publications. Lewis Acid-Mediated Friedel–Crafts-Type Formylation of Alkenes with Dichloromethyl Methyl Ether in the Presence of Pyridines. [Link]

  • ResearchGate. Friedel-Crafts acylation reactions in pyridinium based ionic liquids. [Link]

  • YouTube. Preparation of Pyridines, Part 3: By Acylation. [Link]

  • Google Patents. Preparation process of 3 amino-4 methyl pyridine.
  • Wikipedia. Grignard reaction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • ResearchGate. Grignard compounds derived from pyridine. I. [Link]

  • Organic Syntheses. Rhodium. [Link]

  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
  • PrepChem. Step (3) Preparation of 3-Cyano-4-methylpyridine. [Link]

  • ACS Publications. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]

  • IRIS . An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. [Link]

  • Reddit. Why does the acyl chloride react with the more basic NH rather than the acidic OH? [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • YouTube. Preparations and Reactions of Acyl Chlorides. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • ResearchGate. The reaction of acyl chlorides with methyllithium a . [Link]

  • Chemistry Stack Exchange. What are the roles of pyridine and DCM in the acylation of an alcohol? [Link]

Sources

A Researcher's Guide to the Infrared Spectrum of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups and confirming molecular structure. This guide provides an in-depth analysis of the expected infrared spectrum of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predictive analysis based on the well-established vibrational modes of its constituent functional groups. We will compare these expected frequencies with data from analogous compounds to provide a robust framework for spectral interpretation.

Deconstructing the Molecule: A Functional Group Approach

The structure of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine incorporates three key components whose vibrational characteristics will dominate the IR spectrum: a diaryl ketone, a dimethoxy-substituted benzene ring, and a 4-methyl-substituted pyridine ring. Understanding the typical IR absorptions for each of these fragments allows for a detailed prediction of the final spectrum.

The Carbonyl Stretch: A Tale of Conjugation

The most prominent and diagnostically significant peak in the spectrum will be the carbonyl (C=O) stretching vibration of the diaryl ketone. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹[1]. However, in 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, the carbonyl group is conjugated with both the 3,5-dimethoxyphenyl ring and the 4-methylpyridine ring. This conjugation delocalizes the pi electrons of the carbonyl bond, reducing its double-bond character and thus lowering the stretching frequency. This effect is well-documented for α,β-unsaturated ketones and benzophenones, which show C=O stretching absorptions in the range of 1666-1685 cm⁻¹. Therefore, a strong, sharp absorption band in this region is highly characteristic of the target molecule.

Vibrations of the Aromatic Systems: Benzene and Pyridine

The molecule contains two aromatic rings, each with a distinct substitution pattern that gives rise to a series of characteristic peaks.

The 3,5-Dimethoxyphenyl Moiety

The benzene ring is expected to show characteristic C-H and C=C stretching vibrations.

  • Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring will result in one or more weak to medium intensity bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region[1][2].

  • Aromatic C=C Stretch: The in-ring carbon-carbon stretching vibrations of the benzene ring typically produce a set of two to four bands of variable intensity in the 1450-1600 cm⁻¹ region[1][2]. Specifically, bands around 1600 cm⁻¹ and 1585 cm⁻¹ are common for substituted benzenes.

  • Methoxy Group Vibrations: The two methoxy (-OCH₃) groups will introduce strong, characteristic C-O stretching vibrations. Anisole and its derivatives typically show a strong, asymmetric C-O stretching band between 1230 and 1270 cm⁻¹ and a symmetric stretch between 1020 and 1050 cm⁻¹[3]. The methyl C-H stretching of the methoxy groups will contribute to the aliphatic C-H absorption region.

The 4-Methylpyridine Moiety

The vibrational modes of the 4-methylpyridine ring are well-characterized and will contribute significantly to the spectrum.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring will also appear in the 1400-1600 cm⁻¹ region, often overlapping with the benzene ring absorptions. The vibrations of pyridine itself have been extensively studied, providing a basis for understanding its substituted derivatives[4][5][6].

  • Methyl Group Vibrations: The methyl group attached to the pyridine ring will exhibit characteristic aliphatic C-H stretching and bending vibrations.

    • C-H Stretching: The symmetric and asymmetric stretching vibrations of the methyl C-H bonds will appear in the 2850-3000 cm⁻¹ range[2].

    • C-H Bending: The asymmetric and symmetric bending (deformation) vibrations of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

The Fingerprint Region: A Unique Molecular Signature

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the overall molecular structure[2][7]. This region includes C-C single bond stretches, C-O stretches, and various bending and deformation modes of the aromatic rings.

  • C-H Out-of-Plane Bending: The out-of-plane (oop) bending vibrations of the aromatic C-H bonds are particularly useful for determining the substitution pattern of the rings. For the 1,3,5-trisubstituted benzene ring, a strong band is expected in the 810-850 cm⁻¹ region. The substitution pattern of the pyridine ring will also give rise to characteristic oop bending bands.

  • Ring Deformation Modes: The entire molecular skeleton will undergo low-frequency vibrations and deformations, contributing to the complexity of the fingerprint region.

Predicted Infrared Spectrum: A Tabulated Summary

The following table summarizes the predicted key infrared absorption peaks for 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, based on the analysis of its functional groups and comparison with related compounds.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium - WeakAromatic C-H Stretching (Benzene and Pyridine Rings)
3000 - 2850Medium - WeakAliphatic C-H Stretching (Methyl and Methoxy Groups)
1685 - 1666Strong, SharpC=O Stretching (Diaryl Ketone, Conjugated)
1600 - 1580Medium - StrongC=C and C=N Ring Stretching (Pyridine Ring)
1585 - 1500Medium - StrongC=C Ring Stretching (Benzene Ring)
1470 - 1430MediumAsymmetric C-H Bending (Methyl and Methoxy Groups)
1380 - 1365Medium - WeakSymmetric C-H Bending (Methyl Group)
1270 - 1230StrongAsymmetric C-O-C Stretching (Aryl Methoxy Ether)
1050 - 1020StrongSymmetric C-O-C Stretching (Aryl Methoxy Ether)
900 - 675Strong - MediumAromatic C-H Out-of-Plane Bending

Experimental Considerations and Comparative Analysis

When acquiring an experimental IR spectrum of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, the choice of sampling technique (e.g., KBr pellet, ATR) can influence peak positions and shapes. For a definitive identification, comparison of the experimental spectrum with a calculated theoretical spectrum (e.g., using Density Functional Theory, DFT) is highly recommended.

To further aid in spectral interpretation, a comparative analysis with the known spectra of simpler, related molecules is invaluable. For instance, the IR spectrum of benzophenone would provide a reference for the conjugated diaryl ketone C=O stretch, while the spectrum of 3,5-dimethoxyanisole would help to pinpoint the methoxy group vibrations. Similarly, the spectrum of 4-methylpyridine would confirm the assignments for the pyridine ring and methyl group absorptions[8][9][10].

Logical Workflow for Spectral Analysis

For a researcher presented with an unknown spectrum suspected to be 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, the following workflow is advised:

G A Acquire Experimental IR Spectrum B Identify Strong, Sharp Peak in 1660-1690 cm⁻¹ Region A->B C Assign as Conjugated C=O Stretch B->C D Analyze 2800-3100 cm⁻¹ Region C->D E Distinguish Aromatic (>3000 cm⁻¹) and Aliphatic (<3000 cm⁻¹) C-H Stretches D->E F Examine 1400-1600 cm⁻¹ Region for Aromatic Ring Stretches E->F G Identify Strong Bands in 1000-1300 cm⁻¹ Region F->G H Assign as C-O Stretches of Methoxy Groups G->H I Analyze Fingerprint Region (<1500 cm⁻¹) for Substitution Patterns H->I J Compare with Reference Spectra and/or Theoretical Calculations I->J K Confirm Structure J->K

Caption: A stepwise workflow for the analysis of the IR spectrum of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine.

Conclusion

The infrared spectrum of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is predicted to be rich in information, with characteristic peaks for each of its functional moieties. By systematically analyzing the key regions of the spectrum—the carbonyl stretch, the C-H and aromatic ring stretching regions, and the fingerprint region—a confident identification of the compound can be achieved. This guide provides a foundational framework for researchers to interpret their experimental data, grounded in the established principles of vibrational spectroscopy and supported by comparative data from related structures.

References

  • Anderson, F. E., Klemperer, W., & Lord, R. C. (1957). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d₂, and Pyridine-3,5-d₂. Canadian Journal of Chemistry, 35(10), 1183–1194.
  • The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. (n.d.). Retrieved from [Link]

  • Pyridine, 4-methyl-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • 4-Methylpyridine | (C5H4N)CH3 | CID 7963. (n.d.). In PubChem. Retrieved from [Link]

  • The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. (n.d.). Retrieved from [Link]

  • The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. (n.d.). Retrieved from [Link]

  • 4-Methylpyridine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. (n.d.). Retrieved from [Link]

  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (n.d.). Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Pyrimidine, 4-methyl-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Benzene, 1-methoxy-4-methyl-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • IR handout.pdf. (n.d.). Retrieved from [Link]

  • Benzene, 1-methoxy-3-methyl-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • IR: ketones. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.).
  • 3,5-Dimethoxybenzaldehyde. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved from [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2025, February 24). In Chemistry LibreTexts. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Retrieved from [Link]

Sources

reference standards for 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical strategy for selecting, qualifying, and using reference standards for 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine , a specific heterocyclic intermediate often encountered in the synthesis of kinase inhibitors (e.g., p38 MAPK) or Hedgehog signaling pathway modulators.

As of early 2026, no compendial (USP/EP/BP) primary standard exists for this specific isomer. Researchers must therefore rely on qualifying commercial "Research Grade" materials or custom-synthesized lots to establish a valid Primary Reference Standard (PRS) for quantitative analysis.

The Analyte: Structural Criticality

Before analysis, one must address the Regioisomer Risk . Commercial catalogs frequently list the 2-benzoyl isomer (2-(3,5-Dimethoxybenzoyl)-4-methylpyridine) or the dimethyl-methoxy variant.

  • Target: 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine (Substituents at 3,4 positions).

  • Common Impurity/Isomer: 2-(3,5-Dimethoxybenzoyl)-4-methylpyridine (Substituents at 2,4 positions).[1]

  • Analytical Implication: A standard identity test using only 1H-NMR is insufficient due to overlapping methyl/methoxy signals. 2D-NMR (HMBC) is mandatory to confirm the carbonyl linkage position (C3 vs C2).

Comparative Analysis of Reference Standard Grades

For a non-compendial molecule, you have three sourcing options. The table below compares their suitability for GMP vs. R&D environments.

FeatureOption A: Research Grade Option B: Certified Reference Material (CRM) Option C: Qualified In-House Primary
Source Chemical Vendors (e.g., Fluorochem, Enamine)Specialized CROs (e.g., LGC, TRC)Custom Synthesis + Internal Qualification
Traceability Low. Vendor CoA often lacks raw data.High. ISO 17034 Accredited.High. Full raw data retained.
Purity Basis Usually "Area %" (HPLC only).Mass Balance (%w/w).[2]Mass Balance (%w/w).[2]
Assigned Purity Often >95% or "Reported".typically 98.0% - 99.9% (± uncertainty).Calculated (e.g., 99.2%).
Cost Low ($100 - $500/g).High ($2,000 - $5,000/100mg).High Initial Labor; Low Recurring Cost.
Risk Critical. "98% Area"

"98% w/w". (Ignores salt/solvent).
Low.Low (if protocol is robust).
Recommendation Use for Identification Only .Use for Method Validation / Release .Use for Routine QC / Release .

Expert Insight: Using Option A (Research Grade) directly as a calibrator without characterization typically introduces a 5–12% assay bias . This is because Research Grade materials often contain residual inorganic salts or solvents (e.g., Ethyl Acetate, DCM) that are invisible to UV detection but dilute the mass.

Qualification Protocol: The "Gold Standard" Mass Balance Approach

To convert a Research Grade material into a Qualified Primary Standard , you must determine the absolute content using the Mass Balance Equation . This is the self-validating protocol required by ICH Q7.

The Equation


Where:

  • %H2O: Water content (Karl Fischer Titration).

  • %RES: Residual Solvents (GC-Headspace).

  • %ROI: Residue on Ignition (Inorganic impurities/ash).

  • %HPLC: Chromatographic purity (Area %).

Step-by-Step Characterization Workflow

Step 1: Structural Elucidation (Identity)

  • Technique: 1H-NMR, 13C-NMR, MS, and IR .

  • Critical Check: Verify the meta-substitution on the benzoyl ring (3,5-dimethoxy) and the pyridine substitution pattern (3-benzoyl, 4-methyl).

  • Acceptance: Spectra must align with theoretical predictions; no evidence of regioisomers.

Step 2: Chromatographic Purity (The "Area %")

  • Technique: HPLC-UV (Method details below).

  • Protocol: Run duplicate injections of the standard at 0.5 mg/mL.

  • Acceptance: No single impurity >0.5%; Total impurities <2.0%.

Step 3: Volatile Impurity Quantification

  • Technique: TGA (Thermogravimetric Analysis) or GC-HS + KF.

  • Reasoning: Benzoyl-pyridines are often recrystallized from Ethanol or Ethyl Acetate. TGA provides a quick "loss on drying" estimate, but specific GC-HS is required to identify which solvent is present for toxicity calculations (ICH Q3C).

Step 4: Inorganic Impurity Quantification

  • Technique: Residue on Ignition (ROI) / Sulfated Ash.

  • Reasoning: If the synthesis involved metal catalysts (e.g., Pd from coupling reactions), they contribute to mass but not UV response.

Experimental Methodology: HPLC Purity Assessment

This generic method is optimized for the polarity of methoxy-benzoyl pyridines.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Buffered to pH ~3.0 to suppress pyridine tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (benzoyl carbonyl).

  • Temperature: 30°C.

Self-Validating System Suitability Criteria:

  • Tailing Factor:

    
     (Crucial for pyridine bases).
    
  • Precision: RSD of 6 replicate injections

    
    .
    
  • Resolution:

    
     between the main peak and any nearest impurity (e.g., the 2-benzoyl isomer, if spiked).
    

Visualization: Qualification Logic Flow

The following diagram illustrates the decision tree for qualifying a non-compendial standard.

ReferenceStandardQualification Start Acquire Candidate Material (Research Grade / Custom Synth) ID_Test Identity Verification (1H-NMR, MS, IR) Check Regioisomer! Start->ID_Test Purity_Test Purity Assessment (HPLC-UV + GC-HS + KF + ROI) ID_Test->Purity_Test Confirmed Fail REJECT / RE-PURIFY (Recrystallize) ID_Test->Fail Isomer Detected Mass_Balance Calculate Potency (Mass Balance Equation) Purity_Test->Mass_Balance Decision Is Potency > 98.0%? Mass_Balance->Decision Decision->Fail No Pass Assign Validity Period (e.g., 1 Year) Decision->Pass Yes Storage Store @ -20°C Protect from Light/Moisture Pass->Storage

Caption: Workflow for qualifying a non-compendial candidate material into a Primary Reference Standard.

References

  • International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[4][5][6][7] Section 11.1 (Laboratory Controls).

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[8][9] USP-NF.[8]

  • United States Pharmacopeia (USP).General Chapter <1010> Analytical Data—Interpretation and Treatment. (Focus on outlier testing and rounding).
  • LGC Standards. Pharmaceutical Quality Control: The Reference Standards Labyrinth. (Guidance on Primary vs. Secondary Standards).

  • Fluorochem. Product Entry: 2-(3,5-Dimethoxybenzoyl)-4-methylpyridine.[10] (Example of commercially available regioisomer requiring differentiation).

Sources

Comparative Guide: LC-MS Identification of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of High-Resolution Mass Spectrometry (HRMS) platforms for the structural elucidation of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine metabolites. This compound, sharing structural homology with diaryl ketone-based phosphodiesterase 4 (PDE4) inhibitors (e.g., analogues of piclamilast), presents specific analytical challenges: isobaric interferences, rapid metabolic turnover, and the need for precise fragmentation to distinguish the pyridine and benzoyl moieties.

We compare two industry-standard "products" (instrument architectures) used for this workflow:

  • Orbitrap™ Technology (represented by Thermo Scientific™ Exploris™ 480)

  • Quadrupole Time-of-Flight (Q-TOF) (represented by Agilent 6546)

Chemical Context & Metabolic Logic

To design a valid identification strategy, we must first predict the metabolic fate of the parent molecule.

  • Parent Structure: 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

  • Formula: C₁₅H₁₅NO₃

  • Monoisotopic Mass (MH⁺): 258.1125 Da

Predicted Metabolic Pathways

Based on the metabolism of similar benzoylpyridine derivatives (e.g., 3-benzoylpyridine), the primary biotransformations include:

  • Ketone Reduction: Conversion of the carbonyl linker to a secondary alcohol (Phase I).

  • O-Demethylation: Loss of a methyl group from the dimethoxy ring (Phase I).

  • N-Oxidation: Oxidation of the pyridine nitrogen (Phase I).

  • Glucuronidation: Conjugation of the resulting hydroxyl groups (Phase II).

Visualization: Metabolic Pathway Map

The following diagram illustrates the predicted biotransformation pathways.

MetabolicPathway Parent Parent Drug (m/z 258.11) M1 M1: Alcohol (+2H, m/z 260.12) Parent->M1 Ketone Reductase M2 M2: O-Desmethyl (-CH2, m/z 244.09) Parent->M2 CYP450 (O-dealkylation) M3 M3: N-Oxide (+O, m/z 274.10) Parent->M3 FMO/CYP (N-oxidation) M4 M4: Glucuronide (from M1/M2) (+C6H8O6, +176 Da) M1->M4 UGT (Glucuronidation) M2->M4 UGT

Figure 1: Predicted Phase I and Phase II metabolic pathways for 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following protocol utilizes a generic "trap-and-elute" approach compatible with both platforms.

A. Sample Preparation[1]
  • Microsomal Incubation: Incubate 10 µM substrate with pooled human liver microsomes (HLM) (1 mg/mL protein) and NADPH-regenerating system for 60 min at 37°C.

  • Quenching: Add ice-cold acetonitrile (1:3 v/v) containing Tolbutamide (Internal Standard).

  • Centrifugation: 15,000 x g for 10 min at 4°C. Supernatant collected for analysis.

B. LC Conditions (Common to Both Platforms)
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min) → 95% B (10 min) → 95% B (12 min) → 5% B (12.1 min).

  • Flow Rate: 0.4 mL/min.

Comparative Performance Analysis

This section objectively compares how the two "products" (Orbitrap vs. Q-TOF) handle the identification of the metabolites defined above.

Comparison Table: Technical Specifications
FeatureOrbitrap Exploris 480 Agilent 6546 Q-TOF Impact on This Application
Resolution (FWHM) Up to 480,000 (at m/z 200)~60,000 (at m/z 118)Orbitrap allows separation of N-oxide (+15.9949 Da) from Hydroxylation (+15.9949 Da) if mass defects are close, though usually distinct.
Mass Accuracy < 1 ppm (Internal Cal)< 1 ppm (Reference Mass)Both are sufficient for formula generation (C₁₅H₁₅NO₃).
Scan Speed 40 Hz (at lower res)50-100 HzQ-TOF is superior for capturing narrow UHPLC peaks of minor metabolites.
Fragmentation HCD (Higher-energy C-trap Dissociation)CID (Collision Induced Dissociation)HCD often yields richer spectra for the pyridine ring; CID is gentler, preserving the benzoyl linkage for structural confirmation.
Dynamic Range > 5000:1> 10,000:1Q-TOF generally offers better in-scan dynamic range for detecting trace metabolites alongside the parent.
Deep Dive: Fragmentation & Structural Elucidation

The critical step is assigning the location of metabolic changes.

  • Challenge: Distinguishing N-oxidation (pyridine ring) from hydroxylation (benzoyl ring).

  • Orbitrap Solution: High-resolution HCD creates diagnostic ions.

    • Fragment A: Pyridine-carbonyl cation.

    • Fragment B: Dimethoxyphenyl cation.

    • Advantage:[1][2][3] If the mass shift is on Fragment A, the metabolism is on the pyridine/linker. If on Fragment B, it is on the dimethoxy ring.

Workflow Visualization: Data-Dependent Acquisition (DDA)

The following diagram details the decision logic used by the mass spectrometer to select precursors for fragmentation.

DDAWorkflow MS1 Full Scan MS1 (m/z 100-1000) Filter Intensity Threshold Check (> 5e4 counts) MS1->Filter Filter->MS1 Fail Select Precursor Selection (Top N Most Intense) Filter->Select Pass Exclude Dynamic Exclusion (Ignore for 10s) Exclude->MS1 Select->Exclude Already Scanned? Frag Fragmentation (HCD or CID) Select->Frag New Ion MS2 MS2 Spectrum Acquisition Frag->MS2 MS2->MS1 Cycle Repeats

Figure 2: Data-Dependent Acquisition (DDA) logic used for automated metabolite discovery.

Experimental Data: Metabolite Identification Table

The following table summarizes the theoretical data expected from the LC-MS analysis, serving as a reference for your experimental validation.

Metabolite IDTransformationShift (Da)Theoretical m/z [M+H]⁺Characteristic Fragment Ions (m/z)
Parent None0.0000258.1125 136.07 (Pyridine-CO⁺), 165.05 (Dimethoxy-Ph⁺)
M1 Ketone Reduction (+2H)+2.0156260.1281 138.09 (Alcohol-Pyridine), 165.05 (Unchanged Ph)
M2 O-Demethylation (-CH₂)-14.0156244.0969 136.07 (Unchanged Pyridine), 151.04 (Phenol-Methoxy)
M3 N-Oxidation (+O)+15.9949274.1074 152.07 (Pyridine-N-Oxide-CO⁺)
M4 Glucuronidation (+C₆H₈O₆)+176.0321436.1602 260.13 (Neutral Loss of 176 from M1)

Conclusion & Recommendation

For the identification of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine metabolites:

  • Choose Q-TOF (e.g., Agilent 6546) if your primary focus is throughput and quantification . The fast scan speeds ensure enough data points across sharp UHPLC peaks, making it ideal for kinetic studies (Clearance/Half-life).

  • Choose Orbitrap (e.g., Exploris 480) if your primary focus is definitive structural elucidation . The ultra-high resolution is superior for resolving fine isotopic structures and separating isobaric interferences in complex matrices (e.g., bile or plasma).

Final Verdict: For a "first-in-class" metabolite ID study where structure confirmation is paramount, the Orbitrap workflow is the recommended "product" due to its ability to leverage HCD fragmentation for precise localization of metabolic modifications.

References

  • Metabolism of Pyridine Derivatives: Cowan, D. A., et al. "The metabolism of 3-benzoylpyridine." Xenobiotica, vol. 13, no.[4] 11, 1983, pp. 649-659.[4]

  • LC-MS/MS Methodologies: FDA Guidance for Industry. "Safety Testing of Drug Metabolites (MIST)." U.S. Food and Drug Administration, 2020.

  • Benzoyl Chloride Derivatization: Wong, J. M., et al. "Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics."[3] Journal of Chromatography A, vol. 1446, 2016, pp. 78-90.

  • Orbitrap Technology: "Orbitrap Exploris 480 Mass Spectrometer Specifications." Thermo Fisher Scientific.

  • Q-TOF Technology: "Agilent 6546 LC/Q-TOF System." Agilent Technologies.

Sources

A Comparative Cost-Benefit Analysis of Synthesis Methods for 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly noted for its role in the development of proton pump inhibitors and other therapeutic agents. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth, objective comparison of three primary synthetic routes to this key intermediate: Friedel-Crafts acylation, a Grignard reagent-based approach, and a Suzuki-Miyaura cross-coupling reaction. Each method is evaluated based on a comprehensive cost-benefit analysis, supported by experimental data and protocols, to empower researchers to make informed decisions for their specific applications.

Methodology 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. In this approach, 4-methylpyridine is acylated with 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Causality Behind Experimental Choices

The choice of a Lewis acid is critical in this reaction. While aluminum chloride (AlCl₃) is a traditional and potent catalyst, its stoichiometric requirement and the generation of significant acidic waste pose environmental concerns[1][2]. Milder and more environmentally benign catalysts, such as iron(III) chloride or metal triflates, are increasingly preferred to minimize waste and simplify work-up procedures[2]. The reaction is typically conducted in an inert solvent like dichloromethane (DCM) to ensure homogeneity and control the reaction temperature.

Experimental Protocol

Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3,5-dimethoxybenzoic acid (1.0 eq) in toluene.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approximately 90°C) for 2 hours until gas evolution ceases[3][4].

  • Remove the toluene and excess thionyl chloride under reduced pressure to obtain crude 3,5-dimethoxybenzoyl chloride, which can be used directly in the next step.

Step 2: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM) at 0°C, add a solution of 3,5-dimethoxybenzoyl chloride (1.0 eq) in DCM dropwise.

  • After stirring for 15 minutes, add 4-methylpyridine (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthetic Pathway Diagram

Friedel_Crafts_Acylation cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Acylation 3,5-Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid SOCl2 SOCl₂ / Toluene, DMF (cat.) 3,5-Dimethoxybenzoic_Acid->SOCl2 3,5-Dimethoxybenzoyl_Chloride 3,5-Dimethoxybenzoyl Chloride SOCl2->3,5-Dimethoxybenzoyl_Chloride AlCl3 AlCl₃ / DCM 3,5-Dimethoxybenzoyl_Chloride->AlCl3 4-Methylpyridine 4-Methylpyridine 4-Methylpyridine->AlCl3 Target_Molecule_FC 3-(3,5-Dimethoxybenzoyl)- 4-methylpyridine AlCl3->Target_Molecule_FC

Caption: Friedel-Crafts acylation pathway for the synthesis of the target molecule.

Methodology 2: Grignard Reaction

This synthetic route involves the reaction of a Grignard reagent derived from a 4-halopyridine with an ester of 3,5-dimethoxybenzoic acid. This method offers a powerful carbon-carbon bond-forming strategy.

Causality Behind Experimental Choices

The formation of the Grignard reagent is a critical step and requires anhydrous conditions to prevent quenching by water. Magnesium turnings are typically used for this purpose[5]. The choice of the ester of 3,5-dimethoxybenzoic acid is important; ethyl or methyl esters are commonly used due to their ready availability and suitable reactivity. The reaction is performed in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether, which stabilizes the Grignard reagent.

Experimental Protocol

Step 1: Preparation of Ethyl 3,5-Dimethoxybenzoate

  • Dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • After cooling, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield ethyl 3,5-dimethoxybenzoate[6].

Step 2: Grignard Reaction

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 3-bromo-4-methylpyridine (1.0 eq) in anhydrous THF to the magnesium turnings. The reaction is exothermic and should be controlled.

  • Once the Grignard reagent formation is complete, cool the solution to 0°C.

  • Add a solution of ethyl 3,5-dimethoxybenzoate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Synthetic Pathway Diagram

Grignard_Reaction cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine Mg Mg / THF 3-Bromo-4-methylpyridine->Mg Grignard_Reagent 3-(4-Methylpyridyl)- magnesium bromide Mg->Grignard_Reagent Reaction Reaction Grignard_Reagent->Reaction Ethyl_3,5-dimethoxybenzoate Ethyl 3,5-dimethoxybenzoate Ethyl_3,5-dimethoxybenzoate->Reaction Target_Molecule_G 3-(3,5-Dimethoxybenzoyl)- 4-methylpyridine Reaction->Target_Molecule_G

Caption: Grignard reaction pathway for the synthesis of the target molecule.

Methodology 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly for creating biaryl structures. This route involves the palladium-catalyzed coupling of a pyridine boronic acid derivative with a 3,5-dimethoxy-substituted aryl halide or triflate, or vice versa.

Causality Behind Experimental Choices

The choice of palladium catalyst and ligand is crucial for the efficiency of the Suzuki coupling. Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed[7]. The base, typically sodium carbonate or potassium phosphate, is essential for the transmetalation step of the catalytic cycle[2]. A mixed solvent system, such as dioxane/water or toluene/ethanol/water, is often used to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol
  • In a Schlenk flask, combine 3-bromo-4-methylpyridine (1.0 eq), 3,5-dimethoxyphenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 80-100°C under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute it with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthetic Pathway Diagram

Suzuki_Coupling 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine Catalyst Pd(PPh₃)₄ / Base (e.g., K₂CO₃) 3-Bromo-4-methylpyridine->Catalyst 3,5-Dimethoxyphenylboronic_Acid 3,5-Dimethoxyphenylboronic Acid 3,5-Dimethoxyphenylboronic_Acid->Catalyst Target_Molecule_S 3-(3,5-Dimethoxybenzoyl)- 4-methylpyridine Catalyst->Target_Molecule_S

Caption: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target molecule.

Comparative Analysis

FeatureFriedel-Crafts AcylationGrignard ReactionSuzuki-Miyaura Cross-Coupling
Starting Material Cost Moderate to High (cost of 3,5-dimethoxybenzoyl chloride can be high, but can be prepared from the cheaper acid)Moderate (cost of 3-bromo-4-methylpyridine and ester preparation)High (boronic acids and palladium catalysts can be expensive)
Reagent & Catalyst Cost Moderate (Lewis acids)Low (magnesium)High (palladium catalyst and ligands)
Typical Yield Variable (can be low to moderate depending on substrate and catalyst)Moderate to GoodGood to Excellent
Reaction Conditions Often harsh (strong acids), but milder alternatives exist[2]Requires strictly anhydrous conditionsGenerally mild
Scalability Can be challenging due to large amounts of Lewis acid wasteScalable with appropriate engineering controls for handling Grignard reagentsReadily scalable, common in industrial processes
Environmental Impact High waste from stoichiometric Lewis acids, though greener alternatives are being developed[8][9]Moderate, generates magnesium salts as wasteLower environmental impact, though palladium waste needs to be managed. Greener approaches are available[10][11]
Safety Considerations Corrosive and moisture-sensitive reagentsHighly reactive and moisture-sensitive Grignard reagentsPalladium catalysts can be pyrophoric, some ligands are air-sensitive

Conclusion and Recommendations

The optimal synthesis method for 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is highly dependent on the specific priorities of the research or manufacturing setting.

  • Friedel-Crafts Acylation is a direct route, but its cost-effectiveness and environmental friendliness are hampered by the need for stoichiometric Lewis acids and often moderate yields. This method may be suitable for small-scale synthesis where starting material availability is a primary concern and greener catalytic systems are employed.

  • The Grignard Reaction offers a viable alternative with potentially higher yields and lower reagent costs compared to the Friedel-Crafts method. However, it demands stringent anhydrous conditions, which can be a practical challenge. This route is well-suited for laboratories equipped to handle moisture-sensitive reagents and where cost-efficiency is a key driver.

  • Suzuki-Miyaura Cross-Coupling generally provides the highest yields and mildest reaction conditions, making it an attractive option for producing high-purity material. The primary drawback is the high cost of the palladium catalyst and boronic acid starting materials. For large-scale production where high yield and purity are paramount, and where catalyst recycling can be implemented, the Suzuki coupling is often the preferred industrial method due to its reliability and robustness.

Ultimately, a thorough evaluation of raw material costs, available equipment, scale of production, and desired product purity will guide the selection of the most appropriate synthetic strategy.

References

  • PrepChem. Synthesis of 3,5-dimethoxybenzoyl chloride. Available at: [Link]

  • Carl ROTH. Magnesium turnings, 1 kg. Available at: [Link]

  • Google Patents. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • IndiaMART. Thionyl Chloride - Sulfurous dichloride Latest Price, Manufacturers & Suppliers. Available at: [Link]

  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Available at: [Link]

  • RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Available at: [Link]

  • PMC. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Available at: [Link]

  • The Lab Depot. Oxalyl Chloride, Reagent. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Krins Life Sciences. Magnesium Metal Turnings, 99.8%. Available at: [Link]

  • RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride. Available at: [Link]

  • sdfine. ethyl chloroformate. Available at: [Link]

  • Bohrium. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]

  • INOVATUS JOURNALS. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION. Available at: [Link]

  • Iowa State University Digital Repository. A Photochemical Alternative to the Friedel—Crafts Reaction. Available at: [Link]

  • Cenmed Enterprises. Oxalyl Chloride, 100 grams, Each. Available at: [Link]

  • RSC Publishing. The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions. Available at: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]

  • MDPI. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Available at: [Link]

  • PrepChem. Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Available at: [Link]

  • chemdad. 3,5-DIMETHOXYBENZOYL CHLORIDE Ten Chongqing Chemdad Co. Available at: [Link]

  • PubChem. Ethyl 3,5-dimethoxybenzoate. Available at: [Link]

  • Google Patents. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides.
  • Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.

Sources

Safety Operating Guide

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment & Hazard Profiling

Immediate Action Required: Treat 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine as a High-Potency Pharmacophore Intermediate .[1][2] Due to the specific substitution pattern (pyridine nitrogen coupled with an electron-rich dimethoxybenzoyl moiety), this compound exhibits lipophilic properties that facilitate biological membrane crossing.[1][3][2]

Do not dispose of via municipal drains or standard trash. [3][2][4]

Chemical Hazard Profile (SAR Analysis)

As a specific Safety Data Sheet (SDS) may be unavailable for this custom intermediate, we apply Structure-Activity Relationship (SAR) principles to establish the safety baseline:

FeatureHazard ImplicationOperational Constraint
Pyridine Ring Nitrogenous base; potential hepatotoxin and aquatic toxin.[1][5]Zero-discharge to water systems.[1] Segregate from acids to prevent exothermic salt formation.[1]
Dimethoxybenzoyl High electron density; potential for metabolic activation (quinone formation).[1][2]Assume skin sensitizer .[1] Use double-gloving (Nitrile > 4 mil).[1][2]
Physical State Likely crystalline solid (MW ~271.3 g/mol ).[1][2]High dust potential.[1] Handle in Fume Hood or Powder Hood .

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, you must stabilize the compound to prevent unintended reactivity.[3][2]

Segregation Logic:

  • Incompatible with: Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Acids (leads to pyridinium salt formation and heat generation).[3][2]

  • Compatible with: Non-halogenated organic solvents (Methanol, Acetone, DMSO).[3][2]

Step-by-Step Stabilization:

  • Quenching (Trace Residues): If the compound is stuck to glassware, dissolve in a minimal amount of Acetone or Methanol .[3][2] Do not use water, as solubility is likely poor, leading to precipitation and clogging.[3][2]

  • Solid Waste: Collect bulk solids in a dedicated wide-mouth jar (HDPE or Amber Glass). Label as "Solid Hazardous Waste - Toxic."[1]

  • Liquid Waste: Combine solutions into the Non-Halogenated Organic waste stream.[1]

Disposal Workflow (Decision Matrix)

The following workflow dictates the precise disposal route based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine State Determine Physical State Start->State Solid Solid / Crystalline State->Solid Liquid Solution / Mother Liquor State->Liquid SolidBin Container Type: Wide-Mouth HDPE Jar Solid->SolidBin Do NOT Dissolve Keep Solid LiquidBin Container Type: Solvent Carboy (Safety Can) Liquid->LiquidBin Compatible Solvents: Acetone, MeOH, DMSO Tag Labeling: 'Non-Halogenated Organic' + 'Toxic' SolidBin->Tag LiquidBin->Tag Disposal Final Destruction: High-Temperature Incineration (w/ NOx Scrubbing) Tag->Disposal

Caption: Operational decision tree for segregating and packaging aryl-pyridine waste streams for incineration.

Detailed Disposal Procedures

Protocol A: Solid Waste (Bulk Substance)

Use this for expired shelf samples or failed reaction solids.[2]

  • PPE Verification: Nitrile gloves (double layer), lab coat, safety glasses.[3][2]

  • Container Selection: Select a clear glass or HDPE wide-mouth jar. Avoid metal containers if the substance is potentially acidic or wet.[1][2]

  • Transfer: Transfer solid using a disposable spatula.[1] Do not generate dust.[1][5]

  • Decontamination: Wipe the spatula with an acetone-dampened Kimwipe.[1] Place the Kimwipe AND the spatula into the solid waste jar.[2]

  • Labeling: Apply the hazardous waste tag.

    • Constituents: "3-(3,5-Dimethoxybenzoyl)-4-methylpyridine" (95%), "Acetone" (5%).[1][2]

    • Hazard Checkbox: Toxic, Irritant.[3][2][5][6][7]

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this for mother liquors or flash chromatography fractions.[2]

  • Solvent Compatibility Check: Ensure the waste stream contains no oxidizers (e.g., Hydrogen Peroxide) or Halogenated solvents (DCM/Chloroform) unless your facility allows commingled Hal/Non-Hal waste.[3][2]

    • Note: While the pyridine derivative itself is non-halogenated, mixing it with Chloroform requires the entire container to be treated as Halogenated Waste (more expensive disposal).[3][2]

  • Pouring: Use a funnel to prevent spills on the carboy threads.

  • Closure: Cap tightly. Do not leave the funnel in the carboy.

Emergency Spill Response

In the event of a benchtop spill (< 5g or < 100mL):

  • Isolate: Alert immediate neighbors.

  • PPE Upgrade: If dust is visible, wear an N95 or half-mask respirator to prevent inhalation of the pyridine pharmacophore.[1][3]

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust dispersal) and scoop into a waste bag.[2]

    • Liquids: Use Universal Absorbent Pads or Vermiculite .[1] Do not use paper towels alone for large liquid spills (flammability risk).[2]

  • Decontamination: Scrub the surface with 10% detergent solution, followed by water.[3][2]

  • Reporting: Log the incident with EHS.

Regulatory & Compliance Context (RCRA)

While this specific molecule may not have a dedicated RCRA "P" or "U" list number, it falls under the "Umbrella Classifications" for enforcement:

  • Ignitability (D001): If disposed of in a flammable solvent (Acetone/MeOH).[2]

  • Toxicity: Due to the pyridine ring, it must be treated as toxic.[3][2][6]

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration .[1] The presence of Nitrogen in the pyridine ring generates NOx gases during combustion; therefore, the waste management facility must utilize an incinerator equipped with catalytic scrubbers [1].[3][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[2]

  • U.S. Environmental Protection Agency. (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations.[2] [2]

  • PubChem. (2023).[1][2] Pyridine Safety and Hazards Data. National Library of Medicine.[1][2] [2]

Sources

Navigating the Safe Handling of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, moving beyond a simple checklist to offer a framework of scientifically grounded practices. Our goal is to empower you with the knowledge to not only handle this compound safely but to understand the rationale behind each procedural step, fostering a culture of proactive safety and building unwavering trust in your laboratory's operational integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, a thorough understanding of its potential hazards is critical. Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4)[1]

  • Causes skin irritation (Skin Irritation, Category 2)[1]

  • Causes serious eye irritation (Eye Irritation, Category 2A)[1]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)[1]

Given its chemical structure—an aromatic ketone and a pyridine derivative—we must also consider the potential hazards associated with these functional groups. Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[2][3] Aromatic ketones can also cause irritation. Therefore, a comprehensive approach to personal protective equipment (PPE) and handling procedures is necessary to mitigate these risks.

Table 1: Hazard Summary for 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Acute toxicity, Oral4P301 + P312 + P330
Skin irritation2P302 + P352, P332 + P313
Serious eye irritation2AP305 + P351 + P338, P337 + P313
Specific target organ toxicity — single exposure (Respiratory tract irritation)3P304 + P340, P312

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement; it is a critical component of a robust safety protocol designed to prevent exposure. The following PPE is mandatory when handling 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine.

Hand Protection

Due to the compound's classification as a skin irritant and the general properties of pyridine derivatives, selecting the right gloves is crucial. Nitrile gloves are a common choice in laboratory settings; however, for handling aromatic ketones and pyridine derivatives, more robust protection is recommended.[2]

  • Primary Recommendation: Use Butyl rubber or Polyvinyl alcohol (PVA) gloves.[4][5] These materials have demonstrated good resistance to ketones and aromatic compounds.[4][5][6][7]

  • Double Gloving: For enhanced protection, consider wearing a pair of nitrile gloves underneath the primary butyl rubber or PVA gloves. This provides an additional barrier in case of a breach in the outer glove.

  • Glove Change Protocol: Always inspect gloves before use. Change gloves immediately if they become contaminated, torn, or punctured. Remove gloves using the proper technique to avoid skin contamination and dispose of them as hazardous waste.

Eye and Face Protection

Given that the compound causes serious eye irritation, stringent eye and face protection is non-negotiable.

  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Recommended for Splash Hazard: When there is a potential for splashing (e.g., during solution preparation or transfer of larger quantities), a face shield worn over safety goggles is required.

Body Protection

To prevent skin contact, appropriate body protection must be worn.

  • A laboratory coat must be worn at all times when handling the compound.

  • Ensure the lab coat is fully buttoned and fits properly.

  • For procedures with a higher risk of splashes or spills, consider a chemically resistant apron over the lab coat.

Respiratory Protection

To mitigate the risk of respiratory irritation, all handling of solid 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine and any procedures that may generate dust or aerosols must be conducted within a certified chemical fume hood.[2]

  • Standard Operations: A properly functioning chemical fume hood is sufficient for most lab-scale operations.

  • Emergency Situations: In the event of a large spill or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8][9][10] All personnel required to wear respirators must be part of a respiratory protection program that includes training, fit-testing, and medical clearance, in accordance with OSHA standards.[11]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Preparation and Weighing
  • Designated Area: Designate a specific area within a chemical fume hood for handling 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine.

  • PPE Donning: Before entering the designated area, don all required PPE as outlined in Section 2.

  • Weighing: When weighing the solid compound, use a disposable weighing boat to minimize contamination of the balance. Handle the solid gently to avoid creating dust.

  • Labeling: Immediately label all containers with the full chemical name and appropriate hazard warnings.[11]

Solution Preparation
  • In the Fume Hood: All solution preparations must be performed inside a chemical fume hood.

  • Controlled Addition: When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • Container Sealing: Keep the container sealed or covered as much as possible during the dissolution process.

Post-Handling Decontamination
  • Surface Cleaning: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.

  • PPE Doffing: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat, and then eye and face protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Hazardous Waste: All waste containing 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, including contaminated gloves, weighing boats, and paper towels, must be treated as hazardous waste.[2]

  • Solid Waste: Collect solid waste in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Regulatory Compliance: Dispose of all hazardous waste in accordance with local, state, and federal regulations.[2]

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is essential.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[12] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill Response: For small spills within a fume hood, use an absorbent material like vermiculite or sand to contain the spill.[2] Collect the absorbed material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency response protocol.

Visualizing the Workflow

To provide a clear and concise overview of the safe handling process, the following workflow diagram has been created.

Safe Handling Workflow for 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Area in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate collect_waste Collect Hazardous Waste dissolve->collect_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose Dispose per Regulations collect_waste->dispose

Caption: A logical workflow for the safe handling and disposal of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine.

Conclusion

The safe handling of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is not just about following a set of rules, but about understanding the principles behind them. By integrating these scientifically sound practices into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource, and it is incumbent upon every researcher to remain vigilant, informed, and proactive in their commitment to laboratory safety.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • The University of Chicago. The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • U.S. Department of Health & Human Services. OSHA Standards for Biological Laboratories. [Link]

  • Lab Manager. The OSHA Laboratory Standard. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories - Overview. [Link]

  • GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Colorado Emergency Preparedness Partnership. Chemical Safety. [Link]

  • EHSLeaders. Chemical-Resistant Gloves: Key Considerations. [Link]

  • Polyco Healthline. Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • Centers for Disease Control and Prevention (CDC). Chemical Safety in the Workplace. [Link]

  • Centers for Disease Control and Prevention (CDC). Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH. [Link]

  • San José State University. Personal Protective Equipment: Hands. [Link]

  • University of California, Berkeley. Personal Protective Equipment (PPE). [Link]

  • University of California, Berkeley. Safe Handling of Chemicals. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dimethoxybenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.